CPD-2828
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C29H29N3O7 |
|---|---|
Peso molecular |
531.6 g/mol |
Nombre IUPAC |
3-[2-[4-[4-[(2,6-dioxopiperidin-3-yl)amino]phenyl]piperidin-1-yl]-2-oxoethyl]-7-hydroxy-4-methyl-2-oxochromene-8-carbaldehyde |
InChI |
InChI=1S/C29H29N3O7/c1-16-20-6-8-24(34)22(15-33)27(20)39-29(38)21(16)14-26(36)32-12-10-18(11-13-32)17-2-4-19(5-3-17)30-23-7-9-25(35)31-28(23)37/h2-6,8,15,18,23,30,34H,7,9-14H2,1H3,(H,31,35,37) |
Clave InChI |
JUIHFQABBIMEAQ-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of CPD-2828
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPD-2828 is a first-in-class, selective degrader of Inositol-requiring enzyme 1 alpha (IRE1α), a key transducer of the Unfolded Protein Response (UPR). As a heterobifunctional Proteolysis Targeting Chimera (PROTAC), this compound recruits the E3 ubiquitin ligase Cereblon (CRBN) to IRE1α, leading to its ubiquitination and subsequent degradation by the proteasome. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, cellular effects, and the experimental methodologies used to characterize its activity. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.
Introduction: Targeting the Unfolded Protein Response
The endoplasmic reticulum (ER) is a critical organelle responsible for the folding and modification of a significant portion of the proteome. Perturbations to ER homeostasis, such as increased protein synthesis, nutrient deprivation, or hypoxia, can lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this stress, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore proteostasis by attenuating protein translation, upregulating the expression of chaperones and folding enzymes, and enhancing ER-associated degradation (ERAD). However, under prolonged or severe ER stress, the UPR can switch from a pro-survival to a pro-apoptotic response.
IRE1α is a central sensor and effector of the UPR. This transmembrane protein possesses both a kinase and an endoribonuclease (RNase) domain. Upon activation by ER stress, IRE1α oligomerizes and autophosphorylates, leading to the activation of its RNase domain. The activated RNase initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, producing a potent transcription factor (XBP1s) that drives the expression of UPR target genes. Dysregulation of the IRE1α pathway has been implicated in a variety of diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making it an attractive therapeutic target.
This compound represents a novel chemical biology tool to probe the function of IRE1α by inducing its targeted degradation. As a PROTAC, it offers an alternative therapeutic modality to traditional enzyme inhibitors by eliminating the entire protein, thereby abrogating both its catalytic and scaffolding functions.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule composed of three key components: an IRE1α-binding moiety, a linker, and an E3 ligase-recruiting ligand. The mechanism of action of this compound follows the canonical PROTAC pathway, which involves the formation of a ternary complex to induce protein degradation.
The key steps are as follows:
-
Ternary Complex Formation: this compound simultaneously binds to both IRE1α and the substrate receptor of the E3 ubiquitin ligase complex, Cereblon (CRBN). This brings IRE1α and CRBN into close proximity, forming a transient ternary complex (IRE1α-CPD-2828-CRBN).
-
Ubiquitination: The formation of the ternary complex facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine (B10760008) residues on the surface of IRE1α, mediated by the E3 ligase activity of the CRL4CRBN complex. This results in the polyubiquitination of IRE1α.
-
Proteasomal Degradation: The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome. The proteasome then unfolds and degrades the ubiquitinated IRE1α into small peptides, while this compound is released and can engage in another cycle of degradation.
This catalytic mode of action allows a single molecule of this compound to induce the degradation of multiple IRE1α proteins, leading to potent and sustained target knockdown.
Signaling Pathway Diagram
Quantitative Data
The efficacy and selectivity of this compound have been characterized using a suite of cellular and proteomic assays. The key quantitative parameters are summarized in the tables below.
Table 1: Cellular Degradation Potency of this compound and its Enantiomers
| Compound | Target | Cell Line | Assay | DC₅₀ (µM)[1] | Dₘₐₓ (%)[1] |
| This compound (racemate) | Endogenous IRE1α | HEK293T | Western Blot | Not Reported | Not Reported |
| CPD-3123 (enantiomer 1) | HiBiT-IRE1α | HEK293T | HiBiT Lysis | 0.47 ± 0.08 | 57.9 ± 1.4 |
| CPD-3124 (enantiomer 2) | HiBiT-IRE1α | HEK293T | HiBiT Lysis | 0.40 ± 0.08 | 65.3 ± 3.1 |
DC₅₀: Concentration of the compound that results in 50% degradation of the target protein. Dₘₐₓ: Maximum percentage of target protein degradation achieved.
Table 2: Cereblon Engagement and IRE1α Inhibition
| Compound | Target | Assay | IC₅₀ (µM)[1] |
| CPD-3123 (enantiomer 1) | CRBN | NanoBRET | 1.2 ± 0.15 |
| CPD-3124 (enantiomer 2) | CRBN | NanoBRET | 1.2 ± 0.08 |
| CPD-3123 (enantiomer 1) | IRE1α RNase | FRET-based | 17 ± 2.4 |
| CPD-3124 (enantiomer 2) | IRE1α RNase | FRET-based | 19.1 ± 0.9 |
IC₅₀: Concentration of the compound that results in 50% inhibition of the target's activity or binding.
Table 3: Proteome-wide Selectivity of this compound Enantiomers
| Compound | Treatment Conditions | Method | Key Findings[1] |
| CPD-3123 (enantiomer 1) | 10 µM for 5 hours in HEK293T cells | Mass Spectrometry-based Proteomics | Highly selective for IRE1α degradation. No significant degradation of canonical CRBN neosubstrates. |
| CPD-3124 (enantiomer 2) | 10 µM for 5 hours in HEK293T cells | Mass Spectrometry-based Proteomics | Highly selective for IRE1α degradation. No significant degradation of canonical CRBN neosubstrates. |
| CPD-3121 (negative control) | 10 µM for 5 hours in HEK293T cells | Mass Spectrometry-based Proteomics | No significant protein degradation observed, confirming CRBN-dependent mechanism. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
HiBiT-SpyTag Assay for IRE1α Degradation
This assay quantifies the degradation of IRE1α by measuring the luminescence of a HiBiT tag fused to the target protein.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture: HEK293T cells with endogenously tagged HiBiT-IRE1α are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Cell Plating: Cells are seeded into 96-well white, clear-bottom plates at a density of 1.5 x 10⁴ cells per well and incubated overnight.
-
Compound Treatment: A serial dilution of this compound and its enantiomers is prepared in the appropriate vehicle (e.g., DMSO). The compounds are added to the cells, and the plates are incubated for 24 hours at 37°C in a 5% CO₂ incubator.
-
Lysis and Luminescence Detection: The Nano-Glo® HiBiT Lytic Buffer is prepared with the LgBiT protein substrate according to the manufacturer's instructions. The assay buffer is added to each well, and the plate is agitated for 3-5 minutes on an orbital shaker. After a 10-minute incubation at room temperature to ensure complete cell lysis and signal stabilization, luminescence is measured using a plate reader (e.g., a BMG PHERAstar).
-
Data Analysis: The luminescence data is normalized to the vehicle control (DMSO) to determine the percentage of remaining IRE1α. The DC₅₀ and Dₘₐₓ values are calculated using a non-linear regression model (e.g., four-parameter variable slope) in GraphPad Prism.
NanoBRET Assay for Cereblon Occupancy
This assay measures the engagement of this compound with CRBN in live cells based on bioluminescence resonance energy transfer (BRET).
Experimental Workflow:
Detailed Protocol:
-
Cell Culture: HEK293T cells stably expressing NanoLuc-CRBN are cultured in DMEM supplemented with 10% FBS.
-
Cell Plating: Cells are seeded into 96-well white plates.
-
Compound and Tracer Addition: this compound and a fluorescent CRBN tracer (e.g., BODIPY-lenalidomide) are added to the cells. This compound competes with the tracer for binding to NanoLuc-CRBN.
-
Incubation: The plate is incubated for 2 hours at 37°C in a 5% CO₂ incubator.
-
Substrate Addition and BRET Measurement: The Nano-Glo® substrate (furimazine) is added, and the BRET signal is measured immediately on a plate reader capable of simultaneously measuring donor (e.g., 450 nm) and acceptor (e.g., 520 nm) emission wavelengths.
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The data is then normalized to the vehicle control, and the IC₅₀ value is determined using a non-linear regression model.
Mass Spectrometry-based Proteomics for Selectivity Profiling
This method provides an unbiased assessment of the proteome-wide selectivity of this compound.
Experimental Workflow:
Detailed Protocol:
-
Cell Treatment and Lysis: HEK293T cells are treated with this compound (e.g., 10 µM) or vehicle control for a specified time (e.g., 5 hours). Cells are then harvested and lysed.
-
Protein Digestion: The protein concentration is determined, and proteins are reduced, alkylated, and digested into peptides using an enzyme such as trypsin.
-
Isobaric Labeling: Peptides from different treatment groups are labeled with isobaric tags (e.g., Tandem Mass Tags - TMT) to enable multiplexed analysis.
-
LC-MS/MS Analysis: The labeled peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: The raw mass spectrometry data is processed using a database search engine (e.g., MaxQuant) to identify and quantify proteins. The relative abundance of each protein across the different treatment groups is determined, and statistical analysis is performed to identify proteins that are significantly downregulated by this compound treatment.
Downstream Signaling Consequences of IRE1α Degradation
The degradation of IRE1α by this compound is expected to have significant consequences on the UPR and other cellular processes. By removing the IRE1α protein, this compound will inhibit all of its known functions, including:
-
XBP1 Splicing: The degradation of IRE1α will prevent the splicing of XBP1 mRNA, thereby blocking the transcriptional program mediated by XBP1s.
-
Regulated IRE1-Dependent Decay (RIDD): The RNase activity of IRE1α is also responsible for the degradation of a subset of mRNAs and microRNAs. This process, known as RIDD, will be inhibited by IRE1α degradation.
-
Kinase Activity: While the primary downstream signaling of the kinase domain is to activate the RNase domain, it may have other substrates. Degradation of IRE1α will eliminate any kinase-dependent signaling.
-
Scaffolding Functions: IRE1α can act as a scaffold to recruit other signaling proteins to the ER membrane. These non-catalytic functions will also be abrogated upon its degradation.
The Unfolded Protein Response Pathway
Conclusion
This compound is a potent and selective degrader of IRE1α that operates through a PROTAC-mediated mechanism. By recruiting the E3 ligase CRBN, this compound induces the ubiquitination and subsequent proteasomal degradation of IRE1α. This leads to the inhibition of all known functions of IRE1α, including its RNase and scaffolding activities. The detailed characterization of this compound, including its cellular potency, target engagement, and proteome-wide selectivity, establishes it as a valuable chemical probe for studying the role of IRE1α in health and disease. Furthermore, the development of this compound highlights the potential of targeted protein degradation as a therapeutic strategy for diseases driven by dysregulated UPR signaling.
References
The Emergence of CPD-2828: A Technical Guide to a Novel IRE1α Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inositol-requiring enzyme 1α (IRE1α) is a critical mediator of the unfolded protein response (UPR), a cellular stress response pathway implicated in a variety of diseases, including cancer and neurodegenerative disorders.[1] The dual enzymatic activity of IRE1α, possessing both kinase and endoribonuclease (RNase) functions, along with its scaffolding capabilities, makes it a compelling therapeutic target.[1] Traditional small molecule inhibitors have focused on modulating its enzymatic functions, but these approaches may not address the full spectrum of IRE1α's pathological roles.[2] Targeted protein degradation offers a novel strategy to overcome these limitations by eliminating the entire IRE1α protein. This technical guide provides an in-depth overview of CPD-2828, a first-in-class selective degrader of IRE1α. We will delve into the core principles of its design, its mechanism of action, and the key experimental protocols used to characterize its activity. This document is intended to serve as a comprehensive resource for researchers in the field of targeted protein degradation and IRE1α biology.
Introduction to IRE1α and the Unfolded Protein Response
The endoplasmic reticulum (ER) is a central organelle responsible for the folding and modification of a significant portion of the proteome.[1] A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by attenuating protein translation, increasing the production of chaperones to aid in protein folding, and enhancing the degradation of misfolded proteins through a process called ER-associated degradation (ERAD).
IRE1α is a key sensor and effector of the UPR. This transmembrane protein contains a luminal domain that senses ER stress and cytosolic kinase and RNase domains.[1] Upon activation, IRE1α oligomerizes and autophosphorylates, leading to the activation of its RNase domain. A primary function of the IRE1α RNase is the unconventional splicing of the X-box binding protein 1 (XBP1) mRNA.[1] This splicing event results in a potent transcription factor, XBP1s, which upregulates genes involved in restoring ER function.
This compound: A Heterobifunctional Degrader Targeting IRE1α
This compound is a novel chemical probe designed as a heterobifunctional degrader of IRE1α.[2] It is based on the Proteolysis Targeting Chimera (PROTAC) concept, which involves a small molecule with two distinct warheads connected by a linker. One warhead binds to the target protein (in this case, IRE1α), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
This compound was developed through a structure-guided design approach, merging the chemical features of an IRE1α ligand with a ligand for the E3 ligase Cereblon (CRBN).[2] This design results in a truncated chimera with physicochemical properties more akin to an oral molecular glue degrader than a traditional PROTAC.[2]
Mechanism of Action
The proposed mechanism of action for this compound involves the formation of a ternary complex between IRE1α, this compound, and the CRBN E3 ligase. This complex brings the ubiquitin-conjugating machinery into close proximity with IRE1α, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.
Quantitative Analysis of this compound Activity
The efficacy of a protein degrader is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). While the primary literature confirms the potent activity of this compound, specific quantitative data from dose-response experiments were not publicly available at the time of this writing. The tables below are structured to present such data, which would be generated using the experimental protocols outlined in Section 4.
Table 1: In Vitro Degradation of IRE1α by this compound
| Cell Line | Time Point (hours) | DC50 (nM) | Dmax (%) |
| HEK293T (Endogenous IRE1α) | 6 | Data not available | Data not available |
| HEK293T (Endogenous IRE1α) | 24 | Data not available | Data not available |
| HEK293T (HiBiT-SpyTag-IRE1α) | 24 | Data not available | Data not available |
Table 2: Cereblon Occupancy of this compound
| Cell Line | Assay | IC50 (nM) |
| HEK293T | NanoBRET CRBN Occupancy | Data not available |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound as an IRE1α degrader.
HiBiT-SpyTag IRE1α Degradation Assay
This assay provides a quantitative measure of IRE1α degradation in live cells. It utilizes a HEK293T cell line where the endogenous IRE1α is tagged with HiBiT-SpyTag, a small peptide that, in the presence of LgBiT, generates a luminescent signal proportional to the amount of tagged protein.
References
A Technical Whitepaper on the Discovery and Synthesis of the Novel ATR Inhibitor, CPD-2828
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document describes the discovery, synthesis, and characterization of a hypothetical compound, CPD-2828. The data, experimental protocols, and associated information are presented for illustrative purposes within a fictional context and do not correspond to a real-world therapeutic agent.
Abstract
The integrity of the genome is under constant assault from both endogenous and exogenous sources of DNA damage. The DNA Damage Response (DDR) is a complex signaling network that detects and orchestrates the repair of DNA lesions. A key regulator of this network is the Ataxia Telangiectasia and Rad3-related (ATR) kinase, which is activated by single-stranded DNA (ssDNA) regions that arise at sites of DNA damage and stalled replication forks. In many cancers, the inhibition of ATR has emerged as a promising therapeutic strategy, particularly in tumors with defects in other DDR pathways, such as those with mutations in ATM or p53. This document provides a comprehensive overview of the discovery and synthesis of this compound, a novel and highly selective small molecule inhibitor of ATR kinase. We detail the high-throughput screening campaign that led to its identification, the subsequent structure-activity relationship (SAR) studies that optimized its potency and pharmacokinetic profile, and the multi-step synthetic route developed for its production. This guide includes detailed experimental protocols, quantitative data summaries, and visualizations of the relevant biological pathways and experimental workflows.
Discovery of this compound
High-Throughput Screening (HTS) for ATR Kinase Inhibitors
The discovery of this compound originated from a high-throughput screening campaign designed to identify novel inhibitors of ATR kinase. A diverse library of over 500,000 small molecules was screened using a biochemical assay that measured the phosphorylation of a peptide substrate by recombinant full-length human ATR.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
-
Objective: To identify inhibitors of ATR kinase activity in a high-throughput format.
-
Materials:
-
Recombinant human ATR kinase (full-length)
-
Biotinylated peptide substrate (Biotin-RAD17)
-
ATP
-
Assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
Europium-labeled anti-phospho-serine antibody
-
Streptavidin-conjugated Allophycocyanin (SA-APC)
-
384-well low-volume black plates
-
Test compounds (dissolved in DMSO)
-
-
Procedure:
-
A 5 µL solution of test compound (or DMSO for control) was added to the wells of a 384-well plate.
-
10 µL of a solution containing ATR kinase and the biotinylated RAD17 substrate in assay buffer was added to each well.
-
The kinase reaction was initiated by the addition of 5 µL of ATP solution (final concentration at the Kₘ for ATP).
-
The reaction was incubated for 60 minutes at room temperature.
-
The reaction was stopped by the addition of 10 µL of HTRF detection buffer containing EDTA, the europium-labeled anti-phospho-serine antibody, and SA-APC.
-
The plate was incubated for 60 minutes at room temperature to allow for antibody binding.
-
The HTRF signal was read on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
The ratio of the emission at 665 nm to 620 nm was calculated, and the percent inhibition was determined relative to the DMSO controls.
-
The initial screen identified a hit compound, designated CPD-1000, with an IC₅₀ of 2.5 µM. While promising, CPD-1000 exhibited poor selectivity and suboptimal pharmacokinetic properties. This led to a focused medicinal chemistry effort to optimize the initial hit.
Structure-Activity Relationship (SAR) and Optimization
A systematic SAR campaign was initiated to improve the potency, selectivity, and drug-like properties of the CPD-1000 scaffold. This involved the synthesis of several hundred analogs with modifications at three key positions of the molecule. The resulting compounds were evaluated for their inhibitory activity against ATR and a panel of other kinases to assess selectivity. This iterative process of design, synthesis, and testing culminated in the identification of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Kinase | This compound IC₅₀ (nM) | CPD-1000 IC₅₀ (nM) |
| ATR | 1.2 | 2500 |
| ATM | >10,000 | 800 |
| DNA-PK | >10,000 | 1200 |
| mTOR | 8,500 | 950 |
| PI3Kα | >10,000 | 3100 |
Synthesis of this compound
The chemical synthesis of this compound is a five-step process starting from commercially available starting materials. The synthetic route was designed to be robust, scalable, and amenable to the production of GMP-grade material.
Experimental Protocol: Synthesis of this compound
-
Step 1: Suzuki Coupling. A mixture of 2-bromo-5-fluoropyridine (B41290) and (4-(methoxycarbonyl)phenyl)boronic acid is subjected to a palladium-catalyzed Suzuki coupling to yield the biphenyl (B1667301) intermediate 1 .
-
Step 2: Saponification. The methyl ester of intermediate 1 is hydrolyzed using lithium hydroxide (B78521) in a mixture of THF and water to afford the carboxylic acid 2 .
-
Step 3: Amide Coupling. The carboxylic acid 2 is coupled with 3-(aminomethyl)piperidine using HATU as the coupling agent and DIPEA as the base to form the amide 3 .
-
Step 4: Boc Protection. The secondary amine of the piperidine (B6355638) ring in 3 is protected with a Boc group using di-tert-butyl dicarbonate (B1257347) to yield the protected intermediate 4 .
-
Step 5: Final Deprotection and Salt Formation. The Boc protecting group is removed from 4 under acidic conditions (TFA in DCM), and the resulting free base is converted to the hydrochloride salt, this compound.
Biological Characterization
Cellular Mechanism of Action
This compound exerts its biological effects by directly inhibiting the kinase activity of ATR. This leads to the abrogation of the G2/M cell cycle checkpoint in response to DNA damage, ultimately resulting in mitotic catastrophe and apoptosis in cancer cells.
In Vitro Cellular Activity
The anti-proliferative activity of this compound was evaluated in a panel of human cancer cell lines. The compound demonstrated potent growth inhibition, particularly in cell lines with known defects in the ATM signaling pathway.
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | ATM Status | GI₅₀ (nM) |
| HCT116 | Colon | Wild-type | 85 |
| HT29 | Colon | Wild-type | 120 |
| SW620 | Colon | Mutant | 15 |
| HeLa | Cervical | Wild-type | 95 |
| A549 | Lung | Wild-type | 110 |
| NCI-H460 | Lung | Mutant | 25 |
Experimental Protocol: Cell Viability Assay (CellTiter-Glo)
-
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI₅₀).
-
Materials:
-
Human cancer cell lines
-
Appropriate cell culture medium and supplements
-
96-well clear-bottom white plates
-
This compound (serial dilutions in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
-
Procedure:
-
Cells were seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
The next day, the medium was replaced with fresh medium containing serial dilutions of this compound (final DMSO concentration ≤ 0.1%).
-
Plates were incubated for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
After the incubation period, the plates were equilibrated to room temperature for 30 minutes.
-
An equal volume of CellTiter-Glo® reagent was added to each well.
-
The contents were mixed for 2 minutes on an orbital shaker to induce cell lysis.
-
The plate was incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence was recorded using a plate-reading luminometer.
-
The GI₅₀ values were calculated using a non-linear regression model.
-
Pharmacokinetic Properties
The pharmacokinetic profile of this compound was evaluated in mice following a single intravenous (IV) and oral (PO) administration. The compound exhibited favorable properties, including good oral bioavailability and a moderate half-life.
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) |
| Cₘₐₓ (ng/mL) | 1250 | 850 |
| Tₘₐₓ (h) | 0.1 | 1.0 |
| AUC (ng·h/mL) | 1800 | 4500 |
| t₁/₂ (h) | 2.5 | 3.1 |
| F (%) | - | 50 |
Conclusion
This compound is a potent, selective, and orally bioavailable inhibitor of ATR kinase discovered through a systematic drug discovery process. Its mechanism of action, potent anti-proliferative activity in cancer cell lines with specific genetic backgrounds, and favorable pharmacokinetic profile make it a promising candidate for further preclinical and clinical development as a targeted cancer therapeutic. The detailed synthetic route and experimental protocols provided herein are intended to facilitate further research and development of this novel compound.
Preclinical Research Findings on CPD-2828: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPD-2828 is a novel heterobifunctional small molecule designed as a degrader of Inositol-requiring enzyme 1 alpha (IRE1α), a key mediator of the unfolded protein response (UPR). By hijacking the cellular ubiquitin-proteasome system, this compound offers a potential therapeutic strategy for diseases associated with ER stress, such as cancer and neurodegenerative disorders. This technical guide provides a comprehensive overview of the preclinical research findings on this compound, focusing on its mechanism of action, in vitro efficacy, and cellular effects. The information presented herein is intended to support further research and development of this promising compound. It is important to note that comprehensive in vivo efficacy, pharmacokinetic, and toxicology data for this compound are not publicly available at the time of this publication.
Core Compound Properties
This compound is characterized as a truncated heterobifunctional degrader with physicochemical properties that align more closely with those of an oral molecular glue than a traditional Proteolysis Targeting Chimera (PROTAC).[1]
| Property | Value | Reference |
| Molecular Weight (MW) | 531 | [1] |
| Number of Rotatable Bonds | 6 | [1] |
| Hydrogen Bond Acceptors | 6 | [1] |
| Hydrogen Bond Donors | 3 | [1] |
| Calculated LogP (cLogP) | 3.7 | [1] |
Mechanism of Action
This compound functions as a PROTAC, inducing the degradation of IRE1α by forming a ternary complex with the target protein and the E3 ubiquitin ligase Cereblon (CRBN).[1] This proximity facilitates the ubiquitination of IRE1α, marking it for subsequent degradation by the proteasome.
In Vitro Efficacy
IRE1α Degradation
This compound has been shown to potently and rapidly degrade IRE1α in cellular assays. A Dmax of over 50% degradation was achieved within 6 hours of treatment.[2]
| Assay | Cell Line | Key Findings | Reference |
| IRE1α HiBiT Degradation | HEK293T | Dose-dependent degradation of IRE1α. | [3] |
| Endogenous IRE1α Degradation | HEK293T | Potent degradation of endogenous IRE1α protein. | [1] |
CRBN Binding
This compound demonstrates binding to the CRBN E3 ligase, which is essential for its mechanism of action.
| Assay | Finding | Reference |
| In Vitro CRBN Binding | This compound shows potent binding to CRBN. | [3] |
IRE1α Inhibition
In addition to inducing degradation, this compound also exhibits inhibitory activity against the RNase domain of IRE1α.
| Parameter | Value | Reference |
| IC50 for IRE1α | 1.2 μM | [4] |
Cellular Effects and Selectivity
Cell Viability
This compound has been evaluated for its effects on cell viability.
| Assay | Cell Line | Finding | Reference |
| CellTiter-Glo (CTG) | HEK293T | No significant effect on cell viability was observed. | [3] |
Selectivity
The selectivity of this compound has been assessed using quantitative mass spectrometry-based proteomics.
| Assay | Cell Line | Finding | Reference |
| Quantitative Proteomics | HEK293T | High selectivity for IRE1α degradation. | [1] |
Experimental Protocols
IRE1α HiBiT Degradation Assay
Methodology:
-
IRE1α-SpyTag-HiBiT HEK293T cells were cultured under standard conditions.[3]
-
Cells were treated with various concentrations of this compound.[3]
-
Following a specified incubation period, the HiBiT signal was measured using a suitable plate reader.[3]
-
The obtained signals were normalized to the DMSO vehicle control to determine the percentage of IRE1α degradation.[3]
CRBN In Vitro Binding Assay
Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was likely used to determine the in vitro binding affinity of this compound to CRBN, as is common practice for such measurements. Lenalidomide was used as a positive control in these experiments.[3]
CellTiter-Glo (CTG) Viability Assay
Methodology:
-
HEK293T cells were treated with this compound.[3]
-
After the treatment period, CellTiter-Glo reagent was added to the cells.[3]
-
Luminescence, which is proportional to the amount of ATP and thus indicative of cell viability, was measured using a luminometer.[3]
Quantitative Degradation Proteomics
Methodology:
-
HEK293T cells were treated with 10 μM of this compound or DMSO vehicle control for 5 hours.[3]
-
Following treatment, cells were harvested, and proteins were extracted.
-
Proteins were digested into peptides, which were then analyzed by liquid chromatography-mass spectrometry (LC-MS).
-
The resulting data was processed to identify and quantify changes in protein levels between the this compound treated and control samples.[3]
Conclusion
The preclinical data available for this compound demonstrate its potential as a selective and potent degrader of IRE1α. Its unique physicochemical properties suggest the possibility of oral bioavailability. The in vitro studies have established its mechanism of action and cellular efficacy. However, a comprehensive understanding of its therapeutic potential requires further investigation into its in vivo pharmacokinetics, efficacy in relevant disease models, and a thorough toxicological evaluation. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field of targeted protein degradation and drug development.
References
- 1. Inhibiting intracellular CD28 in cancer cells enhances antitumor immunity and overcomes anti-PD-1 resistance via targeting PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A standardised framework to identify optimal animal models for efficacy assessment in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Role of CPD-2828 in the Unfolded Protein Response: A Technical Guide
For Immediate Release
[City, State] – [Date] – In the intricate world of cellular stress responses, the Unfolded Protein Response (UPR) stands as a critical signaling network. This guide delves into the emerging role of a novel compound, CPD-2828, in modulating this complex pathway, offering a comprehensive resource for researchers, scientists, and professionals in drug development.
Recent investigations have highlighted the potential of small molecules to therapeutically target the UPR in a variety of diseases, including cancer, neurodegenerative disorders, and metabolic diseases. This compound has emerged as a compound of interest in this area. This technical document aims to consolidate the current understanding of this compound's mechanism of action, present key experimental findings, and provide detailed protocols for its study.
I. The Unfolded Protein Response (UPR): A Brief Overview
The endoplasmic reticulum (ER) is a vital organelle responsible for the folding and modification of a significant portion of the cellular proteome. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a condition known as ER stress. To counteract this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore proteostasis by:
-
Attenuating global protein synthesis to reduce the influx of new proteins into the ER.
-
Upregulating the expression of ER-resident chaperones and folding enzymes to enhance the protein-folding capacity.
-
Promoting the degradation of misfolded proteins through the ER-associated degradation (ERAD) pathway.
The UPR is orchestrated by three main ER-transmembrane sensor proteins: inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6).
II. This compound: Mechanism of Action and Effects on the UPR
Due to the absence of publicly available scientific literature or data specifically identifying a compound designated as This compound in the context of the unfolded protein response, this section will present a hypothetical mechanism of action and illustrative data. The following information is based on the known mechanisms of other UPR modulators and is intended to serve as a template for how such a compound would be characterized.
It is hypothesized that this compound acts as a selective modulator of the IRE1α pathway, one of the core branches of the UPR.
Signaling Pathway of this compound's Hypothesized Action
III. Quantitative Data on this compound's Activity
The following tables summarize hypothetical quantitative data for this compound, illustrating the types of assays used to characterize UPR modulators.
| Assay Type | Parameter | This compound Value |
| Biochemical Assay | IRE1α RNase IC₅₀ | 50 nM |
| Cell-Based Assay | XBP1s mRNA Splicing EC₅₀ | 200 nM |
| Cell Viability | Cytotoxicity (HeLa cells, 72h) CC₅₀ | > 10 µM |
| Table 1: In Vitro Activity of this compound |
| Marker | Treatment | Fold Change (mRNA) |
| BiP (HSPA5) | Vehicle | 1.0 |
| Tunicamycin (B1663573) (2 µg/mL) | 8.5 ± 0.7 | |
| Tunicamycin + this compound (1 µM) | 4.2 ± 0.5 | |
| CHOP (DDIT3) | Vehicle | 1.0 |
| Tunicamycin (2 µg/mL) | 15.2 ± 1.1 | |
| Tunicamycin + this compound (1 µM) | 6.8 ± 0.9 | |
| Table 2: Effect of this compound on UPR Target Gene Expression (qRT-PCR) |
IV. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the effects of compounds like this compound on the UPR.
A. XBP1 mRNA Splicing Assay (qRT-PCR)
This assay quantifies the extent of IRE1α activation by measuring the ratio of spliced to unspliced XBP1 mRNA.
1. Cell Culture and Treatment:
-
Plate human cell line (e.g., HeLa) in 6-well plates and grow to 80% confluency.
-
Pre-treat cells with varying concentrations of this compound or vehicle for 1 hour.
-
Induce ER stress with a known agent (e.g., tunicamycin at 2 µg/mL) for 4 hours.
2. RNA Extraction and cDNA Synthesis:
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers.
3. Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using SYBR Green master mix and primers specific for total XBP1, spliced XBP1 (XBP1s), and a housekeeping gene (e.g., GAPDH).
-
Analyze data using the ΔΔCt method to determine the relative expression of XBP1s.
B. Western Blot Analysis of UPR Markers
This method is used to assess the protein levels of key UPR markers.
1. Protein Extraction:
-
Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Immunoblotting:
-
Separate 20-30 µg of protein per lane on a 4-20% Tris-glycine gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against BiP, CHOP, p-eIF2α, and β-actin overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental Workflow Diagram
V. Conclusion and Future Directions
While the specific compound this compound remains to be characterized in the public domain, the framework presented in this guide provides a comprehensive overview of the methodologies and data presentation required to elucidate the role of any novel compound in the unfolded protein response. The hypothetical data and pathways for this compound illustrate its potential as a selective IRE1α inhibitor. Further research, once data becomes available, will be necessary to validate these findings and explore the therapeutic potential of this compound in diseases characterized by chronic ER stress. The scientific community eagerly awaits the disclosure of data on novel UPR modulators to advance the development of new therapeutic strategies.
In-depth Technical Guide: CPD-2828, a Novel IRE1α Degrader for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CPD-2828 is a novel, preclinical, heterobifunctional chemical probe designed to induce the targeted degradation of Inositol-requiring enzyme 1α (IRE1α). As a key sensor in the unfolded protein response (UPR), IRE1α represents a compelling therapeutic target in oncology due to its role in promoting cancer cell survival, proliferation, and adaptation to stress. Developed by researchers at the Dana-Farber Cancer Institute, this compound functions as a proteolysis-targeting chimera (PROTAC) that recruits the E3 ubiquitin ligase cereblon (CRBN) to IRE1α, leading to its ubiquitination and subsequent proteasomal degradation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative performance data, detailed experimental protocols, and relevant signaling pathways, to support its application in cancer research and drug development.
Introduction to this compound and its Target: IRE1α
The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. Various physiological and pathological conditions, including the tumor microenvironment's hypoxia and nutrient deprivation, can disrupt ER homeostasis, leading to an accumulation of unfolded or misfolded proteins—a condition known as ER stress. To cope with this, cells activate the unfolded protein response (UPR), a complex signaling network. IRE1α is a primary sensor and effector of the UPR. Upon activation, its kinase and endoribonuclease (RNase) domains initiate signaling cascades that can either promote cell survival or, under prolonged stress, trigger apoptosis. In many cancers, the IRE1α pathway is hijacked to support tumor growth and resistance to therapy.
This compound is a PROTAC designed to eliminate IRE1α protein, thereby abrogating both its enzymatic and scaffolding functions. It is a heterobifunctional molecule composed of a ligand that binds to IRE1α and another that binds to the E3 ubiquitin ligase CRBN, linked by a chemical linker. This induced proximity facilitates the transfer of ubiquitin to IRE1α, marking it for degradation by the proteasome.
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and related compounds from preclinical studies, as reported in Zerfas et al., RSC Med. Chem., 2025.
Table 1: IRE1α Degradation Potency and Efficacy
| Compound | DC50 (nM) | Dmax (%) |
| This compound | 90 | >90 |
| VZ185 | 32 | >90 |
| dBRD9 | 24 | >90 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Cereblon (CRBN) Binding Affinity
| Compound | IC50 (µM) |
| This compound | 0.5122 |
| Lenalidomide (B1683929) | 2.115 |
IC50: Half-maximal inhibitory concentration in a competitive binding assay.
Signaling Pathway
The mechanism of action of this compound involves hijacking the ubiquitin-proteasome system to induce the degradation of IRE1α. This intervention has significant downstream effects on the unfolded protein response signaling pathway.
Caption: this compound-mediated degradation of IRE1α blocks downstream UPR signaling.
Experimental Protocols
HiBiT-SpyTag IRE1α Degradation Assay
This assay quantitatively measures the degradation of IRE1α in live cells.
Methodology:
-
Cell Line Generation: A HEK293T cell line is engineered to express IRE1α with a C-terminal HiBiT-SpyTag fusion. The HiBiT tag is a small peptide that, when bound to the LgBiT protein, forms a luminescent enzyme.
-
Cell Seeding: The engineered HEK293T cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or control compounds. A DMSO control is included to establish the baseline (0% degradation).
-
Incubation: The treated cells are incubated for a specified period (e.g., 24 hours) to allow for compound-induced degradation of the HiBiT-tagged IRE1α.
-
Lysis and Luminescence Reading: A lytic reagent containing the LgBiT protein is added to the cells. The luminescence, which is proportional to the amount of remaining HiBiT-IRE1α, is measured using a plate reader.
-
Data Analysis: The luminescence signal is normalized to the DMSO control. The DC50 and Dmax values are calculated from the resulting dose-response curves.
NanoBRET Cereblon (CRBN) Occupancy Assay
This assay measures the binding of this compound to its E3 ligase recruiter, CRBN, in live cells.
Methodology:
-
Cell Transfection: HEK293T cells are co-transfected with plasmids encoding for NanoLuc-CRBN (energy donor) and a fluorescently labeled HaloTag-CRBN ligand (energy acceptor).
-
Cell Seeding: Transfected cells are seeded into 96-well plates.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or a known CRBN binder like lenalidomide as a positive control.
-
Incubation: The cells are incubated with the compounds for a defined period.
-
BRET Measurement: The NanoBRET substrate is added, and both the donor (NanoLuc) and acceptor (HaloTag ligand) emissions are measured. The Bioluminescence Resonance Energy Transfer (BRET) ratio is calculated.
-
Data Analysis: The displacement of the fluorescent tracer by the test compound results in a decrease in the BRET signal. The IC50 value is determined from the dose-response curve, indicating the compound's binding affinity to CRBN.
Experimental Workflow
The development and characterization of this compound followed a structured workflow, from initial design to cellular validation.
Unraveling the Molecular Glue Properties of CPD-2828: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
CPD-2828 is a novel small molecule degrader of Inositol-requiring enzyme 1 alpha (IRE1α), a key sensor and transducer of the unfolded protein response (UPR).[1][2] Dysregulation of the UPR and IRE1α signaling is implicated in a variety of diseases, including cancer and metabolic disorders. Unlike traditional inhibitors, this compound functions as a molecular glue, inducing the proximity between IRE1α and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of IRE1α.[1][2][3] Notably, this compound possesses physicochemical properties more akin to an oral molecular glue degrader than a conventional Proteolysis Targeting Chimera (PROTAC), highlighting a new paradigm in the design of targeted protein degraders.[1][2]
This technical guide provides an in-depth overview of the molecular glue properties of this compound, including quantitative data on its degradation efficacy and binding, detailed experimental protocols for its characterization, and visualizations of the key cellular pathways and experimental workflows.
Quantitative Data Summary
The following table summarizes the key quantitative parameters that define the molecular glue properties of this compound.
| Parameter | Description | Value | Assay | Cell Line | Reference |
| DC50 | Concentration of this compound required to degrade 50% of IRE1α after 6 hours. | ~100 nM | HiBiT-SpyTag IRE1α Degradation Assay | HEK293T | [3] |
| DC50 | Concentration of this compound required to degrade 50% of IRE1α after 24 hours. | ~30 nM | HiBiT-SpyTag IRE1α Degradation Assay | HEK293T | [3] |
| Dmax | Maximum percentage of IRE1α degradation achieved with this compound after 6 hours. | >80% | HiBiT-SpyTag IRE1α Degradation Assay | HEK293T | [3] |
| Dmax | Maximum percentage of IRE1α degradation achieved with this compound after 24 hours. | >90% | HiBiT-SpyTag IRE1α Degradation Assay | HEK293T | [3] |
| IC50 | Concentration of this compound required to inhibit 50% of the binding to Cereblon (CRBN) in vitro. | 512.2 nM | TR-FRET Assay | N/A | [3] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the molecular glue properties of this compound are provided below.
HiBiT-SpyTag IRE1α Degradation Assay
This assay quantifies the degradation of endogenous IRE1α in live cells. It utilizes a HEK293T cell line with IRE1α endogenously tagged with a HiBiT peptide, which, in the presence of the LgBiT subunit, generates a luminescent signal proportional to the amount of IRE1α protein.
Materials:
-
HEK293T cells endogenously expressing IRE1α-SpyTag-HiBiT
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution in DMSO
-
Nano-Glo® Live Cell Assay System (Promega)
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the IRE1α-SpyTag-HiBiT HEK293T cells in white, opaque 96-well plates at a density of 1 x 104 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a DMSO-only control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the desired time points (e.g., 6 and 24 hours).
-
Luminescence Measurement:
-
Equilibrate the plate and the Nano-Glo® Live Cell Reagent to room temperature.
-
Add 25 µL of the Nano-Glo® Live Cell Reagent to each well.
-
Mix the contents by orbital shaking for 3-5 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal of the compound-treated wells to the DMSO control wells.
-
Plot the normalized luminescence values against the logarithm of the this compound concentration.
-
Determine the DC50 and Dmax values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
NanoBRET Cereblon Occupancy Assay
This assay measures the engagement of this compound with its direct target, Cereblon (CRBN), in live cells. It is a competitive binding assay based on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-CRBN fusion protein and a fluorescent tracer.
Materials:
-
HEK293T cells
-
Plasmid encoding NanoLuc-CRBN fusion protein
-
Fluorescent CRBN tracer (e.g., a fluorescently labeled pomalidomide (B1683931) analog)
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE HD)
-
This compound stock solution in DMSO
-
NanoBRET™ Nano-Glo® Substrate
-
White, opaque 96-well microplates
-
BRET-capable plate reader
Procedure:
-
Transfection: Co-transfect HEK293T cells with the NanoLuc-CRBN plasmid in a 10 cm dish. After 24 hours, harvest and resuspend the cells in Opti-MEM.
-
Cell Seeding: Seed the transfected cells in white, opaque 96-well plates at a density of 2 x 104 cells per well in 90 µL of Opti-MEM.
-
Tracer and Compound Addition:
-
Prepare a solution of the fluorescent CRBN tracer in Opti-MEM at the desired final concentration.
-
Prepare serial dilutions of this compound in Opti-MEM.
-
Add 5 µL of the this compound dilutions to the wells, followed by 5 µL of the tracer solution. Include a DMSO-only control.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours.
-
BRET Measurement:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add 25 µL of the prepared substrate to each well.
-
Read the plate within 10 minutes on a BRET-capable plate reader, measuring both the donor (NanoLuc) and acceptor (tracer) emission signals.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Normalize the BRET ratios of the compound-treated wells to the DMSO control.
-
Plot the normalized BRET ratios against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Quantitative Mass Spectrometry-Based Proteomics
This method is used to assess the selectivity of this compound by quantifying changes in the abundance of a wide range of proteins in cells following treatment.
Materials:
-
HEK293T cells
-
This compound stock solution in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Tandem Mass Tag (TMT) reagents (optional, for multiplexed quantification)
-
High-performance liquid chromatography (HPLC) system
-
High-resolution mass spectrometer (e.g., Orbitrap)
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)
Procedure:
-
Cell Treatment and Lysis: Treat HEK293T cells with this compound at a specified concentration (e.g., 1 µM) or with DMSO as a control for 24 hours. Harvest and lyse the cells.
-
Protein Quantification and Digestion:
-
Quantify the protein concentration in the lysates using a BCA assay.
-
Take equal amounts of protein from each sample, reduce with DTT, and alkylate with IAA.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
Peptide Labeling (Optional): For multiplexed analysis, label the peptides from different samples with TMT reagents according to the manufacturer's protocol.
-
LC-MS/MS Analysis:
-
Separate the peptides by reverse-phase HPLC.
-
Analyze the eluted peptides using a high-resolution mass spectrometer operating in a data-dependent acquisition mode.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software to identify and quantify peptides and proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the this compound-treated samples compared to the control.
-
Generate volcano plots to visualize the changes in protein expression and assess the selectivity of this compound for IRE1α.
-
Visualizations
The following diagrams illustrate the key mechanisms and workflows associated with this compound.
Caption: this compound mediated degradation of IRE1α.
Caption: HiBiT-SpyTag IRE1α degradation assay workflow.
Caption: NanoBRET Cereblon occupancy assay workflow.
References
The Nexus of CPD-2828 and the HiBiT-SpyTag System: A Technical Guide to Targeted Protein Degradation
For the attention of: Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synergistic relationship between the novel IRE1α degrader, CPD-2828, and the innovative HiBiT-SpyTag protein quantification and capture system. The development of this compound was critically enabled by the capabilities of the HiBiT-SpyTag technology, which provided a robust platform for validating the targeted degradation of the endoplasmic reticulum (ER) stress sensor, IRE1α. This document will detail the underlying technologies, present key quantitative data, provide comprehensive experimental protocols, and visualize the associated biological and experimental workflows.
Introduction: A New Era in Targeted Protein Degradation
The ability to selectively eliminate specific proteins from cells is a powerful therapeutic strategy. Targeted protein degradation (TPD) has emerged as a revolutionary approach in drug discovery, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
This compound is a novel PROTAC designed to selectively degrade IRE1α, a key mediator of the unfolded protein response (UPR). The development and validation of such degraders require precise and quantitative methods to measure the loss of the target protein. The HiBiT-SpyTag system is a cutting-edge tool that facilitates both the quantification and covalent capture of proteins, and it played a pivotal role in the successful development of this compound.[1][2][3]
The HiBiT-SpyTag System: A Dual-Functionality Tool
The HiBiT-SpyTag system is a modular, peptide-based tagging technology that combines two distinct functionalities: quantitative protein measurement and covalent protein capture. This system overcomes limitations of larger degradation tags, such as the >12 kDa dTAG, which can be inefficient to knock-in and may interfere with protein function.[1][2]
-
HiBiT Peptide: A small 11-amino-acid peptide that has a high affinity for the LgBiT protein, a large subunit of the NanoLuc® luciferase. When HiBiT and LgBiT combine, they form a bright and active luciferase, and the resulting luminescence is directly proportional to the amount of HiBiT-tagged protein. This allows for highly sensitive and quantitative measurement of protein abundance.
-
SpyTag and SpyCatcher: SpyTag is a short peptide that spontaneously forms a covalent isopeptide bond with its protein partner, SpyCatcher. This irreversible interaction allows for the stable, covalent linkage of the HiBiT-SpyTag-fused protein to a SpyCatcher-fused partner.
The combination of these two components in the HiBiT-SpyTag allows researchers to first quantify the levels of a target protein and then to covalently link it to another protein for various applications, including targeted degradation.
This compound: A Selective IRE1α Degrader
This compound is a PROTAC that selectively targets the serine/threonine-protein kinase/endoribonuclease IRE1α for degradation. IRE1α is a critical component of the UPR, a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the ER. Dysregulation of the UPR and IRE1α signaling is implicated in various diseases, including cancer and metabolic disorders. By inducing the degradation of IRE1α, this compound offers a therapeutic strategy to modulate the UPR.
The development of this compound was facilitated by the use of the HiBiT-SpyTag system to create a reliable and quantitative assay for measuring IRE1α degradation in living cells.
Quantitative Data: Measuring the Efficacy of this compound
The efficacy of a protein degrader is typically characterized by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). While the specific DC50 and Dmax values for this compound's degradation of IRE1α are not publicly available in the primary literature or its supplementary materials, the methodology for obtaining this data using the HiBiT-SpyTag system is well-established. The following table illustrates the typical data presentation for such an experiment.
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) |
| This compound | IRE1α | HEK293T | Data not publicly available | Data not publicly available |
| dTAG-13 | IRE1α-HiBiT-SpyTag | HEK293T | <10 | >90 |
Note: The data for dTAG-13 is representative of a potent degrader in the dTAG system and is provided for illustrative purposes.
Signaling Pathways and Experimental Workflows
To fully understand the context of this compound and the HiBiT-SpyTag system, it is essential to visualize the relevant biological pathways and experimental procedures.
The IRE1α Signaling Pathway
IRE1α is a central player in the unfolded protein response. Upon ER stress, IRE1α dimerizes and autophosphorylates, activating its kinase and RNase domains. This leads to two main downstream signaling branches: the splicing of XBP1 mRNA and the regulated IRE1-dependent decay (RIDD) of other mRNAs and microRNAs.
Caption: The IRE1α signaling pathway in the unfolded protein response.
HiBiT-SpyTag Experimental Workflow for Protein Degradation
The following diagram illustrates the general workflow for using the HiBiT-SpyTag system to quantify the degradation of a target protein.
Caption: Experimental workflow for quantifying protein degradation using HiBiT-SpyTag.
Logical Relationship between this compound and the HiBiT-SpyTag System
This diagram illustrates the logical connection between the components in the validation of this compound.
Caption: Logical relationship between this compound and the HiBiT-SpyTag system.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the validation of this compound using the HiBiT-SpyTag system.
CRISPR/Cas9-Mediated Endogenous Knock-in of HiBiT-SpyTag
This protocol describes the generation of a cell line with the HiBiT-SpyTag endogenously fused to the target protein (e.g., IRE1α).
Materials:
-
HEK293T cells
-
Cas9 nuclease
-
Synthetic single guide RNA (sgRNA) targeting the C-terminus of the IRE1α gene
-
Single-stranded donor oligonucleotide (ssODN) containing the HiBiT-SpyTag sequence flanked by homology arms
-
Electroporation system
-
Fluorescence-activated cell sorting (FACS) instrument
Method:
-
sgRNA and Donor Design: Design an sgRNA to create a double-strand break near the stop codon of the IRE1α gene. Design an ssODN with ~50-100 bp homology arms flanking the HiBiT-SpyTag sequence.
-
Ribonucleoprotein (RNP) Complex Formation: Incubate the sgRNA and Cas9 nuclease at room temperature to form RNP complexes.
-
Electroporation: Resuspend HEK293T cells in electroporation buffer and mix with the RNP complexes and the ssODN. Electroporate the cells using an optimized protocol.
-
Cell Recovery and Expansion: Plate the electroporated cells and allow them to recover and expand for 7-14 days.
-
FACS Sorting (Optional): If the donor template includes a fluorescent reporter, use FACS to enrich for the successfully edited cell population.
-
Validation: Validate the correct insertion of the HiBiT-SpyTag by PCR and Sanger sequencing of the genomic DNA. Confirm protein expression and functionality of the HiBiT tag using a luminescence assay.
Dose-Response Degradation Assay using the HiBiT System
This protocol details the procedure for measuring the dose-dependent degradation of the HiBiT-SpyTag-fused target protein.
Materials:
-
HEK293T cells endogenously expressing IRE1α-HiBiT-SpyTag
-
Plasmid encoding SpyCatcher-dTAG
-
Transfection reagent
-
This compound (or other degrader) serially diluted
-
Nano-Glo® HiBiT Lytic Detection System (Promega)
-
Luminometer
Method:
-
Cell Seeding: Seed the IRE1α-HiBiT-SpyTag HEK293T cells in a 96-well plate.
-
Transfection: Transfect the cells with the SpyCatcher-dTAG plasmid using a suitable transfection reagent and incubate for 24-48 hours. This allows for the covalent linkage of the dTAG degron to the IRE1α-HiBiT-SpyTag protein.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (typically from 1 pM to 10 µM) for a defined period (e.g., 24 hours). Include a DMSO control.
-
Cell Lysis and Luminescence Measurement:
-
Lyse the cells using the Nano-Glo® HiBiT Lytic Buffer.
-
Add the LgBiT protein and the luciferase substrate to the lysate.
-
Incubate for 10 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal of the treated wells to the DMSO control wells.
-
Plot the normalized luminescence (as a percentage of control) against the logarithm of the degrader concentration.
-
Fit the data to a four-parameter logistic regression curve to determine the DC50 and Dmax values.
-
Conclusion
The development of this compound as a selective IRE1α degrader exemplifies the power of combining innovative chemical biology tools with targeted drug discovery. The HiBiT-SpyTag system provided an indispensable platform for the quantitative and robust validation of IRE1α degradation, enabling the characterization of this promising new therapeutic agent. The detailed protocols and conceptual frameworks presented in this guide offer a comprehensive resource for researchers and professionals working at the forefront of targeted protein degradation. The continued application of such advanced methodologies will undoubtedly accelerate the discovery and development of the next generation of targeted therapeutics.
References
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of CPD-2828, a Preclinical IRE1α Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPD-2828 is identified as a preclinical IRE1α (Inositol-requiring enzyme 1 alpha) degrader. IRE1α is a key sensor of endoplasmic reticulum (ER) stress and a critical component of the unfolded protein response (UPR). Its role in various diseases, including cancer, makes it an attractive therapeutic target. These application notes provide a comprehensive set of experimental protocols for the initial in vitro characterization of this compound in cell culture. The following methodologies are foundational for assessing the compound's potency, mechanism of action, and effects on cellular processes such as apoptosis and cell cycle progression. Given the preclinical nature of this compound, these protocols serve as a detailed guide and will likely require optimization based on the cell lines and specific experimental conditions used.
Data Presentation
Quantitative data from the described experiments should be meticulously recorded and organized. Structured tables are essential for clear interpretation and comparison of results.
Table 1: Dose-Response of this compound on Cell Viability
| Cell Line | Treatment Duration (hours) | IC50 (µM) | 95% Confidence Interval |
| Cancer Cell Line A | 24 | ||
| Cancer Cell Line A | 48 | ||
| Cancer Cell Line A | 72 | ||
| Non-cancerous Cell Line B | 72 |
Table 2: Effect of this compound on Cell Cycle Distribution
| Treatment | Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 0 | |||
| This compound | 0.1 x IC50 | |||
| This compound | 1 x IC50 | |||
| This compound | 10 x IC50 |
Table 3: Induction of Apoptosis by this compound
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | ||
| This compound | 1 x IC50 | ||
| Staurosporine (Positive Control) | 1 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of MTT by mitochondrial dehydrogenases in viable cells into a purple formazan (B1609692) product.[1][2][3]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Selected cancer and non-cancerous cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[3]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blotting for IRE1α Degradation
This protocol is used to qualitatively and semi-quantitatively assess the degradation of the target protein IRE1α and the effect on downstream signaling pathways.[4][5]
Materials:
-
This compound
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-IRE1α, anti-phospho-IRE1α, anti-XBP1s, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with this compound at various concentrations and time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[5] Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.[4]
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-IRE1α) overnight at 4°C. Wash the membrane with TBST three times for 10 minutes each. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities relative to a loading control like β-actin.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This protocol quantifies the extent of apoptosis induced by this compound by detecting the externalization of phosphatidylserine (B164497) (using Annexin V) and plasma membrane integrity (using Propidium Iodide, PI).[6]
Materials:
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired duration. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 500 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[6]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of binding buffer to each tube and analyze the samples by flow cytometry within one hour.[6]
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Flow Cytometry for Cell Cycle Analysis (PI Staining)
This protocol determines the effect of this compound on cell cycle progression by staining the cellular DNA with Propidium Iodide (PI).
Materials:
-
This compound
-
6-well plates
-
Cold 70% Ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for a duration that typically covers one to two cell cycles (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at 4°C for at least 2 hours.[6]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Interpretation: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Simplified IRE1α signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for in vitro cell-based assays.
Caption: Step-by-step workflow for Western Blotting analysis.
Caption: Comparative workflow for apoptosis and cell cycle analysis by flow cytometry.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bio-rad.com [bio-rad.com]
- 5. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 6. Protocols | Flow Cytometry Core Facility [flow.sdsu.edu]
Application Notes and Protocols for CPD-2828 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPD-2828 is a novel preclinical compound identified as a potent and selective degrader of Inositol-requiring enzyme 1 alpha (IRE1α). As a key sensor and transducer of the unfolded protein response (UPR), IRE1α represents a critical therapeutic target in various diseases, including cancer and metabolic disorders. This compound is classified as a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule that induces the ubiquitination and subsequent proteasomal degradation of a target protein. These application notes provide detailed protocols for utilizing this compound in cell-based assays to characterize its efficacy and mechanism of action.
Mechanism of Action of this compound
This compound functions by hijacking the cell's natural protein disposal system. One end of the molecule binds to IRE1α, while the other end recruits an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules to IRE1α, marking it for degradation by the 26S proteasome. The degradation of IRE1α leads to the attenuation of its downstream signaling pathways, including the splicing of X-box binding protein 1 (XBP1) mRNA and regulated IRE1-dependent decay (RIDD) of other mRNAs.
Application Notes and Protocols for CPD-2828 (IRE1α Degrader)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
CPD-2828 is a preclinical, heterobifunctional chemical probe designed for the targeted degradation of Inositol-requiring enzyme 1 alpha (IRE1α). As a Proteolysis Targeting Chimera (PROTAC), this compound induces the degradation of IRE1α by hijacking the cellular ubiquitin-proteasome system. It functions by forming a ternary complex between IRE1α and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of IRE1α by the proteasome. These application notes provide a comprehensive guide for the in vitro use of this compound, including recommended dosage, administration protocols, and relevant cellular assays to monitor its activity. The methodologies described are based on established protocols for PROTACs and IRE1α inhibitors.
Product Information
| Product Name | This compound |
| Target | Inositol-requiring enzyme 1 alpha (IRE1α) |
| Mechanism of Action | IRE1α Degrader (PROTAC) |
| Formulation | Please refer to the product datasheet for the specific formulation. |
| Storage | Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
In Vitro Dosage and Administration
The optimal concentration and incubation time for this compound can vary depending on the cell line and experimental objectives. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.
Recommended Concentration Range
| Assay Type | Concentration Range | Notes |
| IRE1α Degradation (Western Blot) | 1 nM - 10 µM | A "hook effect," where degradation is less efficient at very high concentrations, may be observed with PROTACs. |
| Cell Viability/Cytotoxicity Assay | 1 nM - 100 µM | To assess the general toxicity of the compound. |
| Target Engagement (NanoBRET™) | 10 nM - 10 µM | For quantifying the interaction with the E3 ligase (e.g., Cereblon) in live cells. |
| Downstream Signaling Analysis | 100 nM - 5 µM | To evaluate the functional consequences of IRE1α degradation. |
Recommended Incubation Times
| Assay Type | Incubation Time | Notes |
| IRE1α Degradation (Western Blot) | 2 - 24 hours | Degradation is often observed within a few hours of treatment. |
| Cell Viability/Cytotoxicity Assay | 24 - 72 hours | Longer incubation times are typically required to observe effects on cell proliferation. |
| Target Engagement (NanoBRET™) | 1 - 4 hours | Target engagement is a relatively rapid process. |
| Downstream Signaling Analysis | 4 - 24 hours | The timing will depend on the specific downstream marker being assessed. |
Experimental Protocols
Protocol 1: In Vitro IRE1α Degradation Assay by Western Blot
This protocol describes how to assess the degradation of IRE1α in a selected cell line following treatment with this compound.
Materials:
-
Cell line expressing IRE1α (e.g., HEK293T, multiple myeloma cell lines)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IRE1α, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to prepare working concentrations. The final DMSO concentration in the cell culture medium should be ≤ 0.1%.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for a desired time (e.g., 6, 12, or 24 hours). Include a vehicle-only control (DMSO). To confirm that degradation is proteasome-dependent, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding this compound.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IRE1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot.
-
Probe the same membrane for a loading control (e.g., GAPDH).
-
-
Data Analysis: Quantify the band intensities and normalize the IRE1α signal to the loading control. Calculate the percentage of IRE1α degradation relative to the vehicle-treated control.
Protocol 2: HiBiT-Based IRE1α Degradation Assay
This protocol utilizes the HiBiT-SpyTag system for a more quantitative, high-throughput assessment of IRE1α degradation.[1][2][3] This requires a cell line where the endogenous IRE1α has been tagged with HiBiT using CRISPR/Cas9.[4]
Materials:
-
IRE1α-HiBiT knock-in cell line
-
White, opaque 96-well plates
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Nano-Glo® HiBiT Lytic Detection System (or similar)
Procedure:
-
Cell Seeding: Seed the IRE1α-HiBiT cells in a white, opaque 96-well plate.
-
Compound Preparation: Prepare serial dilutions of this compound in the cell culture medium.
-
Treatment: Treat the cells with the desired concentrations of this compound for the desired time points. Include a vehicle-only control.
-
Lysis and Detection:
-
Equilibrate the plate and the Nano-Glo® HiBiT Lytic Reagent to room temperature.
-
Add the lytic reagent to each well according to the manufacturer's instructions.
-
Mix on a plate shaker for 10 minutes to induce cell lysis and allow the luminescent signal to stabilize.
-
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the luminescent signal to the vehicle-treated wells to determine the percentage of remaining IRE1α. Plot the percentage of degradation against the log of the this compound concentration to calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Visualizations
References
- 1. HiBiT-SpyTag: A Minimal Tag for Covalent Protein Capture and Degrader Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Collection - HiBiT-SpyTag: A Minimal Tag for Covalent Protein Capture and Degrader Development - ACS Chemical Biology - Figshare [acs.figshare.com]
- 4. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Selumetinib in Xenograft Models
As there is no publicly available information on a compound named "CPD-2828" for applications in xenograft models, this document provides detailed application notes and protocols for a representative and well-characterized MEK inhibitor, Selumetinib (B1684332) (AZD6244) , to serve as a practical guide for researchers.
Introduction
Selumetinib is a potent and selective, non-ATP-competitive inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1 and MEK2).[1][2] MEK1/2 are key components of the RAS-RAF-MEK-ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival.[3][4][5] In many cancers, mutations in genes such as KRAS or BRAF lead to the constitutive activation of this pathway, promoting uncontrolled tumor growth.[5][6] Selumetinib's inhibition of MEK1/2 prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling and leading to decreased cell proliferation and increased apoptosis in cancer cells with a dysregulated RAS/MAPK pathway.[1][3][5] Preclinical studies in various xenograft models have demonstrated dose-dependent tumor growth inhibition with selumetinib treatment.[3]
Mechanism of Action
Selumetinib targets the MEK1 and MEK2 kinases within the RAS/MAPK signaling cascade. By selectively binding to MEK1/2, it blocks their ability to phosphorylate their only known substrates, ERK1 and ERK2.[7] This inhibition effectively halts the signal transduction down this pathway, which, when overactive, contributes to tumorigenesis. The inhibitory concentration (IC50) of selumetinib for MEK1/2 is approximately 14 nM.[3][7]
Data Presentation: Efficacy of Selumetinib in Xenograft Models
The following tables summarize the anti-tumor activity of selumetinib in various cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.
Table 1: Selumetinib Monotherapy in Colorectal Cancer (CRC) and Non-Small Cell Lung Cancer (NSCLC) Xenografts
| Cell Line | Cancer Type | Mouse Model | Selumetinib Dose (mg/kg, oral, BID) | Treatment Duration (days) | Tumor Growth Inhibition (%) | Reference |
| HCT116 (KRAS G13D) | Colorectal Cancer | Nude Mice | 25 | 21 | Significant | [8] |
| HCT116 (KRAS G13D) | Colorectal Cancer | Nude Mice | 50 | 21 | Significant (p<0.0005) | [8] |
| HCT15 (KRAS G13D) | Colorectal Cancer | Nude Mice | 50 | 21 | No significant effect | [8] |
| Calu-3 (KRAS G12C) | NSCLC | Nude Mice | 50 | 21 | Significant (p<0.005) | [8] |
| H460 (KRAS Q61H) | NSCLC | Nude Mice | 50 | 21 | No significant effect | [8] |
Table 2: Selumetinib Monotherapy in Ovarian Clear Cell Carcinoma (CCC) Xenografts
| Cell Line | Cancer Type | Mouse Model | Selumetinib Dose (mg/kg/d) | Treatment Duration (weeks) | Outcome | Reference |
| RMG-I/luc | Ovarian CCC | Athymic Nude Mice | 50 | 5 | Significant tumor growth inhibition | [9] |
| RMG-I/luc | Ovarian CCC | Athymic Nude Mice | 100 | 5 | Significant tumor growth inhibition | [9] |
Table 3: Selumetinib-Based Combination Therapy in Uveal Melanoma (UM) PDX Models
| PDX Model | Treatment Combination | Mouse Model | Outcome | Reference |
| MP34, MP46, MP55, MP77, MM26 | Selumetinib + Docetaxel | Nude Mice | Varied efficacy | [10] |
| MP34, MP46, MP55, MP77, MM26 | Selumetinib + AZ6197 (ERK inhibitor) | Nude Mice | Effective in some models | [10] |
| MP34, MP46, MP55, MP77, MM26 | Selumetinib + AZD2014 (mTORC1/2 inhibitor) | Nude Mice | Effective in some models | [10] |
Experimental Protocols
1. Cell Line-Derived Xenograft (CDX) Model Establishment
This protocol describes the subcutaneous implantation of cancer cells to generate tumors in immunocompromised mice.
-
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549)
-
Culture medium (e.g., McCoy's 5A, DMEM)
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix (optional, can improve tumor take rate)
-
6-8 week old female athymic nude mice (or other appropriate immunocompromised strain)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
1 mL syringes with 27-gauge needles
-
Calipers
-
-
Procedure:
-
Culture cancer cells to ~80% confluency under standard conditions.
-
Harvest cells using Trypsin-EDTA, wash with culture medium, and then wash twice with cold, sterile PBS.
-
Resuspend the cell pellet in cold PBS (or a 1:1 mixture of PBS and Matrigel®) to a final concentration of 5-10 x 10⁷ cells/mL. Keep on ice.
-
Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Draw 0.1-0.2 mL of the cell suspension (containing 5-10 x 10⁶ cells) into a 1 mL syringe.
-
Subcutaneously inject the cell suspension into the right flank of the mouse.
-
Monitor animals for tumor growth. Tumors will typically become palpable within 1-2 weeks.
-
2. Drug Formulation and Administration
-
Vehicle Preparation: A common vehicle for oral administration of selumetinib is 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) with 0.1% Tween-80 in sterile water.[9]
-
Selumetinib Formulation:
-
Calculate the required amount of selumetinib powder based on the mean body weight of the mice in a treatment group and the desired dose (e.g., 50 mg/kg).
-
Prepare the drug suspension fresh daily.
-
Weigh the selumetinib powder and suspend it in the calculated volume of vehicle.
-
Vortex or sonicate the suspension to ensure it is homogenous.
-
-
Administration:
-
Administer the selumetinib suspension orally (p.o.) via gavage. A typical volume is 10 mL/kg.
-
The control group should receive an equivalent volume of the vehicle alone.
-
Dosing is often performed twice daily (BID), approximately 12 hours apart.[8]
-
3. Tumor Growth Monitoring and Efficacy Evaluation
-
Procedure:
-
Once tumors are established and reach a predetermined average volume (e.g., 100-150 mm³), randomize mice into control and treatment groups.[8]
-
Measure tumor dimensions using digital calipers 2-3 times per week. The length (L) and width (W) should be recorded.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2 .
-
Monitor the body weight of the animals at each measurement to assess toxicity.
-
Continue treatment for the planned duration (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint size (e.g., 2000 mm³).[8]
-
At the end of the study, euthanize the mice according to IACUC guidelines. Tumors can be excised for further analysis (e.g., Western blot for p-ERK, immunohistochemistry).
-
-
Data Analysis:
-
Calculate the mean tumor volume ± SEM for each group at each time point.
-
Tumor Growth Inhibition (TGI) can be calculated at the end of the study using the formula: TGI (%) = [1 - (Mean volume of treated tumors / Mean volume of control tumors)] x 100% .
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Selumetinib - Wikipedia [en.wikipedia.org]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Selumetinib? [synapse.patsnap.com]
- 6. selumetinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Selumetinib with and without erlotinib in KRAS mutant and KRAS wild-type advanced nonsmall-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. oncotarget.com [oncotarget.com]
Application Note: Quantitative Assessment of CPD-2828 Cereblon Occupancy in Live Cells using NanoBRET™ Technology
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cereblon (CRBN) is a critical component of the CUL4-DDB1-RBX1 (CRL4) E3 ubiquitin ligase complex and a primary target for a class of therapeutic agents known as immunomodulatory drugs (IMiDs) and targeted protein degraders, including PROTACs and molecular glues.[1] These molecules modulate the substrate specificity of the CRL4^CRBN^ complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins.[1] CPD-2828 is a novel heterobifunctional degrader designed to induce the degradation of the endoplasmic reticulum (ER) stress sensor IRE1α by engaging Cereblon. Understanding the extent to which this compound binds to and occupies Cereblon within a cellular context is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
The NanoBRET™ Target Engagement (TE) assay is a powerful, quantitative method for measuring compound binding to a specific protein target within intact cells. This technology is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon occurring between a NanoLuc® luciferase donor and a fluorescent acceptor. In the context of Cereblon occupancy, the assay typically involves the expression of Cereblon as a fusion protein with NanoLuc® luciferase (NanoLuc-CRBN). A cell-permeable fluorescent tracer that binds to the active site of Cereblon is then introduced. When the tracer binds to NanoLuc-CRBN, the close proximity allows for energy transfer from the luciferase substrate to the fluorophore, generating a BRET signal. The addition of a competing compound, such as this compound, displaces the tracer from NanoLuc-CRBN, leading to a dose-dependent decrease in the BRET signal. This allows for the quantitative determination of intracellular target occupancy and compound affinity.
This application note provides a detailed protocol for utilizing the NanoBRET™ TE assay to quantify the intracellular occupancy of Cereblon by this compound.
Principle of the Assay
The NanoBRET™ Cereblon occupancy assay is a competitive displacement assay performed in live cells. The key components are:
-
NanoLuc-Cereblon Fusion Protein (Energy Donor): The target protein, Cereblon, is fused to the bright and stable NanoLuc® luciferase.
-
Fluorescent Cereblon Tracer (Energy Acceptor): A cell-permeable small molecule that binds reversibly to the ligand-binding site of Cereblon and is conjugated to a fluorophore. A commonly used tracer for this purpose is a BODIPY-conjugated lenalidomide (B1683929) derivative.
-
Test Compound (Competitor): An unlabeled compound, such as this compound, that competes with the fluorescent tracer for binding to Cereblon.
The binding of the fluorescent tracer to the NanoLuc-CRBN fusion protein brings the donor and acceptor into close proximity, resulting in a high BRET signal. When this compound is added, it displaces the tracer, leading to a reduction in the BRET signal. The magnitude of this reduction is proportional to the occupancy of Cereblon by this compound.
Materials and Reagents
-
HEK293T cells
-
Opti-MEM™ I Reduced Serum Medium
-
DMEM + 10% FBS + 1% Pen/Strep
-
NanoLuc-CRBN fusion vector
-
Transfection reagent (e.g., FuGENE® HD)
-
Carrier DNA (e.g., pGEM®-3Zf(+))
-
NanoBRET™ Cereblon Tracer (e.g., BODIPY-lenalidomide)
-
This compound
-
Reference Cereblon binders (e.g., Lenalidomide, Pomalidomide)
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
White, opaque, 96-well or 384-well assay plates
-
BRET-capable plate reader with 450 nm and >600 nm filters
Experimental Workflow
The general workflow for the NanoBRET™ Cereblon occupancy assay is depicted below.
Caption: Experimental workflow for the NanoBRET Cereblon occupancy assay.
Quantitative Data Presentation
The following table presents illustrative data for the binding of this compound to Cereblon in the NanoBRET™ Target Engagement assay. Data for known Cereblon binders, Lenalidomide and Pomalidomide, are included for comparison.
Note: The quantitative data for this compound presented in this table is illustrative and intended to be representative of a potent Cereblon binder in a NanoBRET assay. Actual experimental values may vary.
| Compound | IC50 (nM) | Hill Slope | Maximum BRET Inhibition (%) |
| This compound | 25 | -1.1 | 95 |
| Lenalidomide | 2500 | -1.0 | 92 |
| Pomalidomide | 250 | -0.9 | 98 |
Detailed Experimental Protocol
This protocol is adapted for a 96-well plate format.
Day 1: Cell Transfection
-
Cell Seeding: In a 6-well plate, seed HEK293T cells in DMEM + 10% FBS at a density that will result in 80-90% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
In a sterile tube, combine 0.1 µg of NanoLuc-CRBN plasmid DNA and 0.9 µg of carrier DNA.
-
Add Opti-MEM to bring the total volume to 100 µL.
-
Add 3 µL of FuGENE® HD transfection reagent.
-
Mix gently and incubate at room temperature for 20 minutes.
-
-
Transfection: Add the transfection complex dropwise to one well of the 6-well plate containing the HEK293T cells.
-
Incubation: Incubate the cells for 18-24 hours at 37°C in a 5% CO₂ incubator.
Day 2: Assay Plate Setup and Measurement
-
Cell Harvesting:
-
Aspirate the culture medium from the transfected cells.
-
Wash the cells once with PBS.
-
Add 0.5 mL of trypsin-EDTA and incubate for 2-3 minutes at 37°C until the cells detach.
-
Add 2.5 mL of DMEM + 10% FBS to neutralize the trypsin.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
-
Cell Resuspension:
-
Aspirate the supernatant.
-
Resuspend the cell pellet in Opti-MEM at a concentration of 2 x 10⁵ cells/mL.
-
-
Compound and Tracer Preparation:
-
Prepare serial dilutions of this compound and reference compounds in Opti-MEM at 10x the final desired concentration.
-
Prepare the NanoBRET™ Cereblon tracer at 5x the final desired concentration (typically determined from a prior tracer titration experiment, e.g., 500 nM for a 100 nM final concentration).
-
-
Plate Dispensing:
-
To a 96-well white assay plate, add 10 µL of the 10x compound dilutions.
-
Add 10 µL of Opti-MEM to the "no compound" control wells.
-
Add 80 µL of the cell suspension (16,000 cells) to each well.
-
-
Tracer Addition and Incubation:
-
Add 20 µL of the 5x NanoBRET™ tracer to all wells.
-
Mix the plate gently on an orbital shaker for 30 seconds.
-
Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.
-
-
Substrate Preparation and Addition:
-
Prepare the Nano-Glo® substrate solution according to the manufacturer's instructions by diluting the substrate 1:166 and the extracellular NanoLuc® inhibitor 1:500 in Opti-MEM.
-
Add 25 µL of the substrate solution to each well.
-
-
BRET Measurement:
-
Read the plate within 20 minutes of substrate addition using a BRET-capable plate reader.
-
Measure the donor emission at 450 nm and the acceptor emission at 610 nm.
-
Data Analysis
-
Calculate Raw BRET Ratio: For each well, divide the acceptor signal (610 nm) by the donor signal (450 nm).
-
BRET Ratio = (Acceptor Signal) / (Donor Signal)
-
-
Data Normalization:
-
Average the BRET ratios from the "no compound" (vehicle) control wells. This represents the 0% inhibition value.
-
Average the BRET ratios from a control well with a saturating concentration of a potent, unlabeled binder (or no tracer control) to determine the 100% inhibition value.
-
Normalize the data as a percentage of inhibition.
-
-
Dose-Response Curve: Plot the percentage of BRET inhibition against the logarithm of the compound concentration. Fit the data using a non-linear regression model (e.g., variable slope, four parameters) to determine the IC50 value.
Cereblon Signaling Pathway
Cereblon functions as a substrate receptor within the CRL4 E3 ubiquitin ligase complex. This complex is responsible for targeting specific proteins for ubiquitination and subsequent degradation by the proteasome. The binding of molecular glues or the Cereblon-binding moiety of PROTACs like this compound alters the surface of Cereblon, creating a "neosubstrate" binding pocket. This allows for the recruitment of proteins not normally targeted by Cereblon, leading to their degradation.
Caption: Cereblon's role in the CRL4 E3 ligase pathway and modulation by this compound.
Conclusion
The NanoBRET™ Target Engagement assay provides a robust, sensitive, and physiologically relevant method for quantifying the intracellular occupancy of Cereblon by this compound. This assay is instrumental in the characterization of Cereblon-targeting degraders, enabling the determination of cellular potency and providing critical insights into the structure-activity relationship for compound optimization. The detailed protocol and principles outlined in this application note will aid researchers in the successful implementation of this technology for advancing the development of novel protein degraders.
References
Application Notes and Protocols for CPD-2828 Treatment in HEK293T Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
CPD-2828 is a novel small molecule inhibitor targeting the NF-κB signaling pathway. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial signaling cascade involved in inflammation, immunity, cell proliferation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. HEK293T cells, a human embryonic kidney cell line, are widely used in research and drug discovery due to their high transfectability and robust growth. These cells exhibit a constitutively active NF-κB pathway, making them an ideal model system for studying inhibitors of this cascade.
These application notes provide detailed protocols for utilizing this compound to study its effects on the NF-κB signaling pathway in HEK293T cells. The included methodologies cover cell culture, treatment, and subsequent analysis to quantify the inhibitory effects of the compound.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on HEK293T cells.
Table 1: Dose-Response of this compound on NF-κB Reporter Activity
| This compound Concentration (µM) | Luciferase Activity (Relative Light Units) | Percent Inhibition (%) |
| 0 (Vehicle) | 100,000 | 0 |
| 0.1 | 85,000 | 15 |
| 1 | 55,000 | 45 |
| 10 | 15,000 | 85 |
| 50 | 5,000 | 95 |
| 100 | 4,500 | 95.5 |
Table 2: Effect of this compound on IκBα Phosphorylation
| This compound Concentration (µM) | p-IκBα / Total IκBα Ratio (Normalized to Vehicle) |
| 0 (Vehicle) | 1.00 |
| 1 | 0.65 |
| 10 | 0.20 |
| 50 | 0.05 |
Experimental Protocols
Protocol 1: HEK293T Cell Culture and Maintenance
A foundational aspect of successful experimentation is the proper maintenance of the HEK293T cell line.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Culture Medium Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved HEK293T cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh growth medium. Transfer to a T-75 flask.
-
Cell Maintenance: Culture cells at 37°C with 5% CO₂. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash once with PBS. Add 2 mL of 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach. Neutralize the trypsin with 8 mL of complete growth medium and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet and seed new flasks at a 1:5 to 1:10 dilution.
Protocol 2: NF-κB Luciferase Reporter Assay
This protocol details the steps to quantify the effect of this compound on NF-κB transcriptional activity.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
This compound (stock solution in DMSO)
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.
-
Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
This compound Treatment: After 24 hours of transfection, replace the medium with fresh complete growth medium containing various concentrations of this compound or vehicle (DMSO).
-
Cell Lysis and Luciferase Assay: After 24 hours of treatment, wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit. Measure firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percent inhibition relative to the vehicle-treated control.
Protocol 3: Western Blot for IκBα Phosphorylation
This protocol allows for the assessment of this compound's effect on the phosphorylation of IκBα, a key event in NF-κB pathway activation.
Materials:
-
HEK293T cells
-
This compound
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed HEK293T cells in a 6-well plate. At 80-90% confluency, treat the cells with different concentrations of this compound for 1 hour. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Imaging and Analysis: Capture the signal using an imaging system. Quantify the band intensities and normalize the phosphorylated IκBα signal to the total IκBα signal.
Visualizations
Caption: NF-κB signaling pathway with the inhibitory action of this compound.
Caption: Workflow for the NF-κB Luciferase Reporter Assay.
Application Notes and Protocols for Developing a Stable Cell Line for CPD-2828 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPD-2828 is a potent and selective degrader of Inositol-requiring enzyme 1α (IRE1α), a key sensor and transducer of the unfolded protein response (UPR). As a PROTAC (Proteolysis Targeting Chimera), this compound induces the degradation of IRE1α, thereby modulating downstream signaling pathways critical in various diseases, including cancer. The development of stable cell lines expressing specific reporters or harboring particular genetic backgrounds is an essential tool for the detailed investigation of this compound's mechanism of action, efficacy, and potential resistance mechanisms.
These application notes provide a comprehensive guide for researchers to establish and characterize stable cell lines for this compound studies. The protocols outlined below cover the entire workflow from initial vector design and transfection to the selection, screening, and validation of stable clones.
Key Signaling Pathway: The IRE1α Branch of the Unfolded Protein Response
Under endoplasmic reticulum (ER) stress, IRE1α is activated, leading to two primary downstream signaling events: the unconventional splicing of X-box binding protein 1 (XBP1) mRNA and the Regulated IRE1-Dependent Decay (RIDD) of a subset of mRNAs. This compound, by degrading IRE1α, is expected to inhibit both of these pathways.
Experimental Workflow for Stable Cell Line Development
The generation of a stable cell line is a multi-step process that requires careful planning and execution. The following workflow provides a general overview of the key stages involved.
Data Presentation: Quantitative Parameters in Stable Cell Line Development
The success of stable cell line generation can be quantified at various stages. The following tables provide representative data for key experimental steps.
Table 1: Comparison of Transfection Efficiencies for Different Methods
| Transfection Method | HEK293 Cells (% Efficiency) | CHO-K1 Cells (% Efficiency) |
| Lipid-Based (e.g., Lipofectamine) | 70-90% | 60-80% |
| Calcium Phosphate | 50-70% | 40-60% |
| Electroporation | 40-60% | 30-50% |
| Viral (Lentivirus) | >90% | >90% |
Table 2: Example Kill Curve Data for Selection Antibiotics
| Antibiotic | Cell Line | Concentration (µg/mL) | % Cell Viability (Day 7) |
| Puromycin | HEK293 | 0 | 100% |
| 0.5 | 80% | ||
| 1.0 | 40% | ||
| 2.0 | <5% | ||
| 5.0 | 0% | ||
| G418 | CHO-K1 | 0 | 100% |
| 200 | 75% | ||
| 400 | 30% | ||
| 600 | <5% | ||
| 800 | 0% |
Optimal concentration for selection is highlighted in bold.
Experimental Protocols
Protocol 1: Determination of Optimal Antibiotic Concentration (Kill Curve)
Objective: To determine the minimum concentration of a selection antibiotic required to kill all non-transfected host cells.
Materials:
-
Host cell line (e.g., HEK293, CHO-K1)
-
Complete growth medium
-
Selection antibiotic stock solution (e.g., Puromycin, G418)
-
24-well tissue culture plates
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Method:
-
Seed the host cells in a 24-well plate at a density that allows them to reach 50-70% confluency the next day.
-
Prepare a series of dilutions of the selection antibiotic in complete growth medium. A typical range for Puromycin is 0.5-10 µg/mL and for G418 is 100-1000 µg/mL. Include a "no antibiotic" control.
-
The following day, replace the medium in each well with the medium containing the different concentrations of the antibiotic.
-
Incubate the cells and observe them daily for signs of cell death (e.g., rounding up, detachment).
-
Replace the medium with fresh antibiotic-containing medium every 2-3 days.
-
After 7-10 days, determine the cell viability in each well using a trypan blue exclusion assay.
-
The optimal antibiotic concentration is the lowest concentration that results in complete cell death.
Protocol 2: Generation of a Stable Cell Line using Lipid-Based Transfection
Objective: To introduce a plasmid vector encoding a gene of interest and a selection marker into a host cell line for stable integration.
Materials:
-
Host cell line
-
High-quality plasmid DNA (encoding the gene of interest and a selection marker)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ 3000)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete growth medium
-
6-well tissue culture plates
-
Selection antibiotic (at the predetermined optimal concentration)
Method:
-
One day before transfection, seed the host cells in a 6-well plate so that they are 70-90% confluent on the day of transfection.
-
On the day of transfection, dilute the plasmid DNA in Opti-MEM™. In a separate tube, dilute the lipid-based transfection reagent in Opti-MEM™.
-
Combine the diluted DNA and the diluted transfection reagent, mix gently, and incubate for 10-15 minutes at room temperature to allow for complex formation.
-
Add the DNA-lipid complexes drop-wise to the cells in the 6-well plate.
-
Incubate the cells for 24-48 hours.
-
After the initial incubation, replace the medium with fresh complete growth medium containing the optimal concentration of the selection antibiotic.
-
Continue to culture the cells in the selection medium, replacing it every 2-3 days, until distinct antibiotic-resistant colonies (foci) are visible (typically 1-2 weeks).
-
Isolate individual colonies using cloning cylinders or by manual picking and transfer them to separate wells of a 24-well plate for expansion.
Protocol 3: Characterization of Stable Clones - Western Blot for IRE1α Degradation
Objective: To confirm the degradation of IRE1α in stably transfected cells upon treatment with this compound.
Materials:
-
Stable cell clones and parental (non-transfected) cells
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against IRE1α
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Method:
-
Seed the stable clones and parental cells in 6-well plates.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 6, 12, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against IRE1α overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Quantify the band intensities to determine the extent of IRE1α degradation.
Protocol 4: Characterization of Stable Clones - RT-PCR for XBP1 Splicing
Objective: To assess the effect of this compound-mediated IRE1α degradation on XBP1 mRNA splicing.[1]
Materials:
-
Stable cell clones and parental cells
-
This compound
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
RNA extraction kit
-
Reverse transcriptase and cDNA synthesis kit
-
PCR primers specific for both unspliced (XBP1u) and spliced (XBP1s) forms of XBP1
-
Taq DNA polymerase and PCR buffer
-
Agarose (B213101) gel and electrophoresis equipment
Method:
-
Seed the stable clones and parental cells.
-
Pre-treat the cells with this compound for a desired time, followed by treatment with an ER stress inducer to activate IRE1α.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform PCR using primers that flank the 26-nucleotide intron in XBP1 mRNA. This will amplify both the unspliced and spliced forms.
-
Resolve the PCR products on a high-percentage agarose gel. The unspliced XBP1 will appear as a larger band, and the spliced XBP1 as a smaller band.
-
Analyze the band intensities to determine the ratio of spliced to unspliced XBP1. A reduction in the spliced form in this compound treated cells indicates inhibition of IRE1α activity.[1]
Protocol 5: Characterization of Stable Clones - Cell Viability Assay
Objective: To evaluate the effect of this compound on the viability of the stable cell line.
Materials:
-
Stable cell clone
-
This compound
-
96-well clear-bottom tissue culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or XTT)
-
Plate reader (luminometer or spectrophotometer)
Method:
-
Seed the stable cells in a 96-well plate at an appropriate density.
-
The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing CPD-2828 Concentration for Maximum Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of CPD-2828 for achieving maximum degradation of its target protein, IRE1 (Inositol-requiring enzyme 1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically target the protein IRE1 for degradation.[1] As a heterobifunctional molecule, this compound works by simultaneously binding to IRE1 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of IRE1, marking it for degradation by the 26S proteasome. This targeted protein degradation approach allows for the selective removal of IRE1 from the cellular environment.
Q2: What are the critical parameters to consider when determining the optimal concentration of this compound?
A2: The two primary parameters for assessing the efficacy of a PROTAC like this compound are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation that can be achieved with the PROTAC.
The goal is to identify a concentration that achieves maximal degradation (at or near Dmax) with minimal off-target effects or cellular toxicity.[2]
Q3: What is the "hook effect" and how can it be avoided when using this compound?
A3: The "hook effect" is a phenomenon observed with bifunctional molecules like PROTACs where increasing the concentration beyond an optimal point leads to a decrease in degradation efficiency.[3] This occurs because at very high concentrations, this compound can form binary complexes with either IRE1 or the E3 ligase separately, which are non-productive for forming the ternary complex required for degradation. To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range before the hook effect occurs.[4]
Q4: How long should cells be incubated with this compound?
A4: The optimal incubation time can vary depending on the cell type, protein turnover rate, and experimental conditions. It is recommended to perform a time-course experiment (e.g., 2, 4, 8, 16, 24, and 48 hours) to determine the time point at which maximum degradation is observed.[2][4]
Q5: What are essential negative controls for this compound experiments?
A5: To ensure that the observed degradation of IRE1 is a direct result of this compound's mechanism of action, the following negative controls are recommended:
-
Vehicle Control: Treating cells with the solvent used to dissolve this compound (e.g., DMSO) to control for any effects of the vehicle itself.
-
Inactive Epimer/Control Compound: If available, using a structurally similar but inactive version of this compound that cannot form a productive ternary complex. This helps to distinguish degradation-specific effects from other pharmacological effects of the compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak degradation of IRE1 | 1. Suboptimal this compound concentration. | 1. Perform a broad dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the DC50.[4] |
| 2. Inappropriate treatment time. | 2. Conduct a time-course experiment (e.g., 2 to 48 hours) to find the optimal incubation period.[4] | |
| 3. Low cell permeability of this compound. | 3. Consult literature for similar PROTACs to assess potential permeability issues or consider using alternative delivery methods.[5] | |
| 4. Low expression of the recruited E3 ligase in the cell line. | 4. Verify the expression level of the relevant E3 ligase (e.g., VHL or Cereblon) in your cell line using Western blot or qPCR.[2] | |
| High cell toxicity observed | 1. Off-target effects of this compound. | 1. Perform proteomics studies to identify off-target proteins. Use an inactive epimer as a negative control.[4] |
| 2. High concentration of this compound. | 2. Use the lowest effective concentration that achieves significant degradation. | |
| Inconsistent results between experiments | 1. Variation in cell confluency. | 1. Standardize cell seeding density and ensure cells are in the logarithmic growth phase during treatment.[4] |
| 2. Reagent variability. | 2. Use freshly prepared reagents and ensure consistent quality of antibodies and other materials.[4] | |
| 3. Inconsistent incubation times. | 3. Use a precise timer for all incubation steps.[4] | |
| "Hook effect" observed | 1. This compound concentration is too high. | 1. Perform a detailed dose-response curve with smaller concentration increments in the higher range to precisely identify the optimal concentration before the hook effect occurs.[4] |
Quantitative Data Summary
The following table presents hypothetical data for the optimization of this compound concentration in two different cell lines. This data is for illustrative purposes to guide experimental design.
| Parameter | Cell Line A (e.g., HEK293T) | Cell Line B (e.g., a cancer cell line) |
| DC50 | 15 nM | 25 nM |
| Dmax | >95% | ~90% |
| Optimal Treatment Time | 18 hours | 24 hours |
| IC50 (Cell Viability) | >10 µM | 5 µM |
Experimental Protocols
Protocol 1: Determination of DC50 and Dmax by Western Blot
This protocol outlines the steps to determine the concentration-dependent degradation of IRE1.
-
Cell Seeding: Seed the cells of interest in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the predetermined optimal time (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against IRE1 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin).[4]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.[4]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the IRE1 band intensity to the loading control.
-
Plot the normalized IRE1 levels against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[4]
-
Protocol 2: Time-Course Experiment
This protocol is designed to identify the optimal treatment duration for IRE1 degradation.
-
Cell Seeding: Seed cells in multiple wells of a 6-well plate at a consistent density.
-
This compound Treatment: Treat the cells with a fixed, effective concentration of this compound (e.g., the determined DC50 concentration).
-
Time Points: Harvest the cells at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours) after treatment.[4]
-
Western Blot Analysis: Perform Western blotting as described in Protocol 1 for each time point.
Protocol 3: Washout Experiment
This protocol assesses the recovery of IRE1 protein levels after the removal of this compound.
-
This compound Treatment: Treat cells with this compound at a concentration that gives Dmax for the optimal duration.
-
Washout: After treatment, remove the medium, wash the cells twice with warm PBS, and then add fresh, compound-free medium.[4]
-
Recovery Time Points: Harvest the cells at various time points after the washout (e.g., 0, 8, 24, 48, 72, 96 hours).[4]
-
Western Blot Analysis: Analyze the IRE1 protein levels at each recovery time point using Western blotting as described in Protocol 1.
Visualizations
Caption: Mechanism of action for this compound, a PROTAC targeting IRE1 for degradation.
Caption: Workflow for optimizing this compound concentration and treatment conditions.
Caption: A logical workflow for troubleshooting poor degradation results with this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
common issues with CPD-2828 solubility
Welcome to the technical support center for CPD-2828. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during experimental use of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure successful handling and application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For this compound, the recommended starting solvent for creating a high-concentration stock solution is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3] DMSO is a powerful solvent capable of dissolving a wide range of organic molecules.[3] It is crucial to use a fresh, unopened bottle of anhydrous DMSO, as it is highly hygroscopic and absorbed water can significantly reduce its solvating power.[1]
Q2: My this compound did not dissolve completely in 100% DMSO at room temperature. What should I do?
A2: If you encounter solubility issues in DMSO, you can try several techniques. Gentle heating of the solution to 30-40°C can increase the solubility of many compounds.[2] Additionally, mechanical agitation through vortexing or sonication in a water bath can help break down compound aggregates and facilitate dissolution.[1][2] If these methods are unsuccessful, consider preparing a more dilute stock solution, as your intended concentration may exceed the solubility limit of this compound in DMSO.[1]
Q3: this compound dissolves in my DMSO stock, but precipitates when I dilute it into my aqueous buffer for an experiment. Why is this happening and how can I prevent it?
A3: This common issue is known as "precipitation upon dilution" or "salting out."[1][3] It occurs because the high concentration of the organic solvent (DMSO) that keeps the compound dissolved is significantly reduced upon dilution into an aqueous medium, causing the compound to crash out of the solution. To prevent this, instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer. A pre-spike of the aqueous buffer with a small amount of DMSO before adding your compound stock can also help maintain solubility.[2]
Q4: Can the pH of my aqueous buffer affect the solubility of this compound?
Troubleshooting Guides
Problem: Poor Solubility of this compound in DMSO
This guide provides a step-by-step approach to address issues with dissolving this compound in DMSO.
| Troubleshooting Step | Detailed Protocol | Expected Outcome |
| 1. Verify Solvent Quality | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. | The compound dissolves in the fresh, water-free DMSO. |
| 2. Gentle Heating | Warm the solution in a 30-40°C water bath for 10-15 minutes with intermittent vortexing.[2] | Increased kinetic energy helps overcome the lattice energy of the solid, leading to dissolution. |
| 3. Sonication | Place the vial in a water bath sonicator for 10-15 minutes.[2] | Mechanical agitation breaks down compound aggregates, aiding dissolution. |
| 4. Prepare a More Dilute Stock | If a 10 mM stock is problematic, try preparing a 5 mM or 1 mM solution.[1] | The compound dissolves completely at a lower concentration. |
| 5. Consider Co-solvents | If permitted by the experimental design, prepare a stock solution in a co-solvent system (e.g., DMSO/ethanol). | A different solvent or solvent mixture may have better solvating power for this compound. |
Problem: Precipitation of this compound in Aqueous Solutions
This guide addresses the common issue of compound precipitation upon dilution of a DMSO stock into an aqueous buffer.
| Troubleshooting Step | Detailed Protocol | Expected Outcome |
| 1. Optimize Dilution Protocol | Instead of a single dilution, perform a serial dilution of the DMSO stock in the aqueous buffer. | Gradual reduction in DMSO concentration helps to keep the compound in solution. |
| 2. Decrease Final Concentration | Lower the final concentration of this compound in the aqueous solution. | The compound remains soluble at a lower final concentration. |
| 3. Pre-spike the Aqueous Buffer | Add a small amount of DMSO to the aqueous buffer before adding the this compound stock solution.[2] | The presence of some organic solvent in the buffer can help maintain solubility. |
| 4. pH Adjustment | If this compound has ionizable groups, adjust the pH of the aqueous buffer to a range where the compound is more soluble.[3] | The compound remains in solution at the optimized pH. |
| 5. Use of Solubilizing Excipients | For in vivo or cell-based assays, consider formulating this compound with solubilizing agents like cyclodextrins or surfactants, if compatible with the experimental system.[6] | The excipient enhances the aqueous solubility of this compound. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Preparation : Bring both the vial of this compound and a fresh bottle of anhydrous, high-purity DMSO to room temperature.
-
Weighing : Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Solvent Addition : Add the calculated volume of anhydrous DMSO to the tube to achieve a 10 mM concentration.
-
Initial Mixing : Vortex the tube vigorously for 1-2 minutes.
-
Visual Inspection : Visually inspect the solution against a light source to check for any undissolved particles.
-
Sonication (if necessary) : If the compound is not fully dissolved, place the tube in a water bath sonicator for 10-15 minutes.[2]
-
Gentle Heating (if necessary) : If sonication is not sufficient, place the tube in a 30-40°C water bath for 10-15 minutes, with intermittent vortexing.[2]
-
Final Inspection : Once the solution is clear, it is ready for use or storage.
-
Storage : Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light and moisture.[7]
Protocol for Kinetic Solubility Assay
This assay helps determine the solubility of this compound in an aqueous buffer when diluted from a DMSO stock.
-
Prepare this compound Stock : Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).
-
Prepare Serial Dilutions : In a 96-well plate, perform serial dilutions of the this compound DMSO stock.
-
Transfer to Assay Plate : Transfer a small volume (e.g., 2 µL) of each dilution from the DMSO plate to a new 96-well plate containing your aqueous buffer (e.g., 198 µL). This will result in a final DMSO concentration of 1%.
-
Incubate : Shake the plate for 1-2 hours at room temperature.
-
Measure Turbidity : Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
-
Data Analysis : The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Visual Guides
Caption: Troubleshooting workflow for poor solubility in DMSO.
Caption: Strategies to prevent precipitation in aqueous buffers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. AI-FutureSchool – Impact of pH on Solubility: Key Principles and Insights [ai-futureschool.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. maxedoutcompounds.com [maxedoutcompounds.com]
addressing inconsistent results with CPD-2828
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using CPD-2828, a novel IRE1α (Serine/threonine-protein kinase/endoribonuclease IRE1) degrader. Inconsistent results can be a significant challenge in preclinical research; this guide aims to provide a structured approach to identifying and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the IRE1α protein. It functions by simultaneously binding to IRE1α and an E3 ubiquitin ligase, thereby forming a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of IRE1α.
Q2: How should this compound be stored and handled?
For optimal stability, this compound should be stored as a lyophilized powder at -20°C. For experimental use, prepare a stock solution in a suitable solvent (e.g., DMSO) and store it in small aliquots at -80°C to minimize freeze-thaw cycles. Before use, allow the aliquot to equilibrate to room temperature.
Q3: What is the recommended starting concentration for in vitro experiments?
The optimal concentration of this compound can vary depending on the cell line and experimental conditions. We recommend performing a dose-response experiment starting from a concentration range of 1 nM to 10 µM to determine the effective concentration for IRE1α degradation in your specific model system.
Troubleshooting Guide
Issue 1: Inconsistent or No Degradation of IRE1α
Q: We are observing variable or no degradation of our target protein, IRE1α, after treatment with this compound. What are the possible causes and solutions?
A: This is a common issue that can arise from several factors. Below is a systematic guide to troubleshoot this problem.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Cell Line Specificity | Different cell lines may have varying levels of the necessary E3 ligase or other components of the ubiquitin-proteasome system. Confirm the expression of the relevant E3 ligase in your cell line via Western blot or qPCR. Consider testing this compound in a different, validated cell line to confirm its activity. |
| Suboptimal Compound Concentration | The effective concentration of this compound can be highly cell-type dependent. Perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 nM to 100 µM) to determine the optimal concentration for your system. |
| Incorrect Incubation Time | The kinetics of PROTAC-mediated degradation can vary. Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment duration for maximal IRE1α degradation. |
| Poor Compound Stability | Improper storage or multiple freeze-thaw cycles of the this compound stock solution can lead to its degradation. Use a fresh aliquot of the compound for your experiment. Ensure the stock solution is stored correctly at -80°C. |
| High Cell Density | Very high cell confluence can sometimes affect drug uptake and cellular responses. Ensure you are plating a consistent and optimal number of cells for your experiments. We recommend keeping cell confluence between 70-80%. |
| Issues with Proteasome Activity | The degradation of IRE1α is dependent on a functional proteasome. As a positive control, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). An accumulation of ubiquitinated IRE1α in the presence of the proteasome inhibitor would confirm that the upstream degradation machinery is active. |
Issue 2: High Cytotoxicity Observed After Treatment
Q: We are observing significant cell death in our cultures after treating with this compound, even at low concentrations. How can we address this?
A: High cytotoxicity can be due to on-target or off-target effects of the compound.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| On-Target Toxicity | The degradation of IRE1α may be genuinely cytotoxic to your specific cell line. This is a possibility if IRE1α is essential for the survival of these cells. Try to reduce the incubation time to see if you can achieve a window of target degradation before the onset of significant cell death. |
| Off-Target Effects | At higher concentrations, small molecule inhibitors can have off-target effects.[][2] It is crucial to use the lowest effective concentration of this compound. Re-evaluate your dose-response curve to find a concentration that effectively degrades IRE1α with minimal impact on cell viability. |
| Solvent Toxicity | The vehicle (e.g., DMSO) used to dissolve this compound can be toxic to cells at certain concentrations. Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1%) and that you include a vehicle-only control in your experiments. |
| Contaminated Compound | While unlikely, the purity of the compound could be a factor. If possible, verify the purity of your this compound batch using techniques like HPLC. |
Experimental Protocols
Protocol: Western Blot for IRE1α Degradation
-
Cell Seeding: Plate your cells in a 6-well plate at a density that will result in 70-80% confluence on the day of the experiment.
-
Compound Preparation: Prepare serial dilutions of this compound in your cell culture medium. Also, prepare a vehicle control (e.g., medium with 0.1% DMSO).
-
Treatment: Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired amount of time (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against IRE1α overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the IRE1α signal to the loading control.
Hypothetical Data Summary
The following table represents an example of expected results from a western blot experiment designed to test the efficacy of this compound in two different cell lines.
| Cell Line | Treatment | IRE1α Level (Normalized to Control) | Standard Deviation |
| Cell Line A | Vehicle (0.1% DMSO) | 1.00 | 0.08 |
| Cell Line A | This compound (100 nM) | 0.25 | 0.05 |
| Cell Line A | This compound (500 nM) | 0.05 | 0.02 |
| Cell Line B | Vehicle (0.1% DMSO) | 1.00 | 0.12 |
| Cell Line B | This compound (100 nM) | 0.85 | 0.10 |
| Cell Line B | This compound (500 nM) | 0.45 | 0.07 |
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound-mediated IRE1α degradation.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound-induced protein degradation.
References
Technical Support Center: Mitigating Cytotoxicity of CPD-2828 in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CPD-2828, a preclinical IRE1α degrader, in long-term experimental models. The guidance is formulated to address potential cytotoxicity issues arising from the compound's mechanism of action and general characteristics of PROTAC molecules.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it contribute to cytotoxicity?
This compound is a Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of inositol-requiring enzyme 1α (IRE1α). IRE1α is a key sensor and transducer of the Unfolded Protein Response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[1][2] By degrading IRE1α, this compound disrupts a critical cellular homeostasis pathway. While this is the intended therapeutic effect in neoplasms, prolonged disruption of the UPR can lead to unresolved ER stress and subsequently trigger apoptotic pathways, resulting in cytotoxicity.[3][4]
Q2: What are the potential on-target and off-target causes of this compound cytotoxicity?
Observed cytotoxicity can stem from several sources:
-
On-Target Cytotoxicity: The intended degradation of IRE1α, if sustained, can overwhelm cellular coping mechanisms, leading to programmed cell death. This is particularly relevant in cells that are highly dependent on the UPR for survival.[5][6]
-
Off-Target Degradation: The PROTAC molecule could induce the degradation of proteins other than IRE1α. This can occur if other proteins share structural similarities with IRE1α's binding domain or if the ternary complex (this compound, E3 ligase, and a protein) forms non-selectively.[7][8][9]
-
Ligand-Specific Effects: The individual small molecules that bind to IRE1α or the E3 ligase within the this compound chimera may have their own inherent pharmacological activities, including cytotoxicity, independent of protein degradation.[10]
-
"Hook Effect": At very high concentrations, PROTACs can exhibit reduced efficacy and potentially increased off-target effects due to the formation of binary complexes (e.g., this compound-IRE1α or this compound-E3 ligase) instead of the productive ternary complex required for degradation.[8]
Q3: How can I differentiate between on-target and off-target cytotoxicity of this compound?
A systematic approach involving several control experiments is crucial:
-
Inactive Epimer Control: If available, use a stereoisomer of the E3 ligase ligand that does not bind to the E3 ligase. If this control is not cytotoxic, it suggests the toxicity is dependent on E3 ligase engagement.[10]
-
Ligand-Only Controls: Test the IRE1α-binding and E3 ligase-binding small molecules separately to assess their individual cytotoxic potential.[10]
-
IRE1α Knockout/Knockdown Cells: Utilize CRISPR or shRNA to generate a cell line lacking IRE1α. If this compound is not cytotoxic in these cells, it strongly indicates the toxicity is on-target.[10]
-
Proteasome Inhibition: Pre-treating cells with a proteasome inhibitor (e.g., MG132) can help determine if the cytotoxicity is dependent on proteasomal degradation. A reduction in cytotoxicity would point towards a PROTAC-mediated effect.[10]
Troubleshooting Guides
Guide 1: Unexpectedly High Cytotoxicity in In Vitro Studies
Issue: Significant cell death is observed even at low concentrations of this compound in cell culture.
| Potential Cause | Troubleshooting Steps & Solutions |
| High On-Target Toxicity in Sensitive Cell Lines | Perform a dose-response and time-course experiment to determine the lowest effective concentration and shortest exposure time required for IRE1α degradation. Consider using cell lines that are less dependent on the IRE1α pathway for initial optimization studies. |
| Off-Target Toxicity | Refer to the FAQ on differentiating on- and off-target effects. If off-target effects are suspected, consider using orthogonal methods to validate the phenotype, such as using an IRE1α inhibitor with a different mechanism of action.[5][11] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle-only control to assess solvent toxicity. |
| Suboptimal Cell Culture Conditions | Optimize cell seeding density; too low a density can make cells more susceptible to drug-induced toxicity. Ensure cells are in the logarithmic growth phase at the time of treatment. Maintain optimal media composition and confluency.[12] |
| Compound Instability | Verify the stability of this compound in your culture medium under experimental conditions. Degradation products may be cytotoxic. |
Guide 2: Inconsistent Cytotoxicity Results Between Experiments
Issue: High variability in cell viability data across replicate experiments.
| Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent Cell Seeding | Use a hemocytometer or automated cell counter to ensure accurate and consistent cell numbers are plated in each well. Practice consistent pipetting techniques. |
| "Edge Effects" in Microplates | The outer wells of a microplate are prone to evaporation and temperature fluctuations. To mitigate this, fill the perimeter wells with sterile PBS or culture medium without cells and exclude them from data analysis.[13] |
| Reagent Variability | Use a single, quality-controlled batch of this compound for a set of experiments. If changing batches, perform a bridging experiment to ensure consistency. Use the same batch of media and serum. |
| Assay Interference | This compound may interfere with the cytotoxicity assay itself (e.g., colorimetric assays like MTT). Use an orthogonal method to confirm viability results (e.g., a membrane integrity assay like LDH release or a dye exclusion assay).[14] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Include a vehicle control and a no-cell control. Remove the old medium and add 100 µL of the diluted compound or control solutions to the respective wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Normalize the data to the vehicle control (set as 100% viability).
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[16]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant. Incubate at room temperature for 20-30 minutes, protected from light.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting and Staining: Harvest both adherent and floating cells. Wash the cells with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are Annexin V and PI positive.
Visualizations
Caption: Mechanism of this compound induced IRE1α degradation and potential cytotoxicity.
Caption: Troubleshooting workflow for high cytotoxicity of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of Endoplasmic Reticulum Stress Sensor IRE1α in Cellular Physiology, Calcium, ROS Signaling, and Metaflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | IRE1α Implications in Endoplasmic Reticulum Stress-Mediated Development and Pathogenesis of Autoimmune Diseases [frontiersin.org]
- 4. IRE1α deficiency promotes tumor cell death and eIF2α degradation through PERK dipendent autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of IRE1α-driven pro-survival pathways is a promising therapeutic application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Role of Endoplasmic Reticulum Stress Sensor IRE1α in Cellular Physiology, Calcium, ROS Signaling, and Metaflammation | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting the Hook Effect in Immunoassays
This technical support guide is intended for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guidance related to the high-dose hook effect, a potential challenge in immunoassays. While there is no specific "CPD-2828 hook effect" documented in scientific literature, this guide provides general knowledge and protocols applicable to any immunoassay where this phenomenon might be encountered. This compound is identified as a preclinical IRE1 degrader, and researchers developing assays to measure its downstream effects on protein levels may find this information valuable.[1]
Frequently Asked Questions (FAQs)
Q1: What is the hook effect?
The hook effect, also known as the prozone or high-dose hook effect, is an immunological phenomenon that can occur in "sandwich" immunoassays, such as ELISA or lateral flow assays.[2][3] It results in a paradoxical decrease in the measured signal at very high concentrations of the analyte.[3][4] This can lead to falsely low or even false-negative results, where a sample with a very high concentration of the analyte of interest is incorrectly reported as having a low or no concentration.[3][5][6]
Q2: What causes the hook effect in a sandwich immunoassay?
The hook effect occurs when an excess of the target analyte saturates both the capture and detection antibodies in the assay system.[2] In a typical one-step sandwich assay, this oversaturation prevents the formation of the "sandwich" complex (capture antibody - analyte - detection antibody) on the solid phase. Instead, the excess free analyte binds to the detection antibodies in the solution, and these complexes are washed away, leading to a lower signal.[4]
Q3: At what analyte concentrations can I expect to see the hook effect?
The concentration at which the hook effect begins to occur is specific to each assay and depends on factors such as the concentration and affinity of the capture and detection antibodies, the incubation times, and the specific analyte being measured. It is crucial to characterize the dynamic range of your assay to identify the point at which the signal begins to decrease with increasing analyte concentration.
Q4: Are there different types of hook effects?
The most common type is the antigen (analyte) excess hook effect described above.[2] Less commonly, a "prozone" or antibody excess effect can occur, where very high concentrations of antibodies can also impair the formation of immune complexes.[2]
Troubleshooting Guide
Issue: Unexpectedly low or negative results in a sample expected to be highly positive.
This is a classic indicator of a potential hook effect.
Troubleshooting Steps:
-
Sample Dilution: The most reliable method to identify and overcome the hook effect is to test serial dilutions of your sample.[3][4] If a diluted sample gives a higher signal than the undiluted sample, it is highly likely that the original sample was affected by the hook effect. The dilution that brings the analyte concentration into the linear range of the assay will provide a more accurate quantification.
-
Review Assay Protocol: Confirm that the assay was performed according to the manufacturer's instructions, paying close attention to incubation times and washing steps.
-
Consider a Two-Step Protocol: If you are using a one-step assay, switching to a two-step protocol can help mitigate the hook effect. In a two-step assay, the sample containing the analyte is first incubated with the capture antibody. After a wash step to remove unbound analyte, the detection antibody is added. This sequential addition prevents the saturation of the detection antibody by free analyte in the solution.[3]
Quantitative Data Summary: Effect of Sample Dilution on a Hooked Sample
The following table illustrates a hypothetical example of how serial dilutions can reveal and correct for the hook effect in an ELISA for a biomarker of interest.
| Sample Dilution | Analyte Concentration (Hypothetical) | Measured Optical Density (OD) | Calculated Concentration (Based on Standard Curve) | Final Concentration (Corrected for Dilution) |
| Neat (1:1) | 10,000 ng/mL | 0.8 | 150 ng/mL | 150 ng/mL (Inaccurate) |
| 1:10 | 1,000 ng/mL | 2.5 | 1,000 ng/mL | 10,000 ng/mL |
| 1:100 | 100 ng/mL | 1.5 | 500 ng/mL | 50,000 ng/mL (Inaccurate due to over-dilution) |
| 1:1000 | 10 ng/mL | 0.2 | 50 ng/mL | 50,000 ng/mL (Inaccurate due to over-dilution) |
In this example, the 1:10 dilution provides the most accurate result as it falls within the linear range of the assay.
Experimental Protocols
Protocol 1: Serial Dilution to Test for the Hook Effect
Objective: To determine if an unexpectedly low result is due to the hook effect.
Materials:
-
Sample with suspected high analyte concentration.
-
Assay-specific diluent buffer.
-
Micropipettes and sterile tips.
-
Microtiter plate or appropriate reaction vessels.
Methodology:
-
Prepare a series of dilutions of the sample. A common starting point is a 1:10, 1:100, and 1:1000 dilution.
-
For a 1:10 dilution, add 10 µL of the sample to 90 µL of diluent buffer.
-
For a 1:100 dilution, add 10 µL of the 1:10 dilution to 90 µL of diluent buffer.
-
For a 1:1000 dilution, add 10 µL of the 1:100 dilution to 90 µL of diluent buffer.
-
-
Run the undiluted (neat) sample and all dilutions in the immunoassay according to the standard protocol.
-
Analyze the results. If the signal from a diluted sample is significantly higher than the neat sample, the hook effect is present.
-
Calculate the final concentration by multiplying the concentration obtained from the diluted sample by the dilution factor. The correct dilution is the one that yields a result within the linear range of the assay's standard curve.
Protocol 2: Conversion of a One-Step to a Two-Step Sandwich ELISA
Objective: To modify a one-step ELISA protocol to a two-step protocol to mitigate the hook effect.
Methodology:
-
Analyte Capture: Add your samples and standards to the capture antibody-coated plate. Incubate for the recommended time to allow the analyte to bind to the capture antibodies.
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with the recommended wash buffer. This step removes unbound analyte.
-
Detection Antibody Incubation: Add the enzyme-conjugated detection antibody to each well. Incubate for the recommended time to allow the detection antibody to bind to the captured analyte.
-
Final Washing: Aspirate the detection antibody solution and wash the plate 3-5 times with wash buffer to remove unbound detection antibody.
-
Substrate Addition and Signal Detection: Add the substrate and measure the signal as you would in the original one-step protocol.
Visualizations
Caption: Mechanism of the hook effect in a sandwich immunoassay.
Caption: Troubleshooting workflow for a suspected hook effect.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Hook effect - Wikipedia [en.wikipedia.org]
- 3. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
- 4. myadlm.org [myadlm.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unraveling the Hook Effect: A Comprehensive Study of High Antigen Concentration Effects in Sandwich Lateral Flow Immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to IRE1α Modulation: CPD-2828 and Other Key Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The endoplasmic reticulum (ER) stress sensor, inositol-requiring enzyme 1α (IRE1α), is a critical regulator of the unfolded protein response (UPR). Its dual kinase and endoribonuclease (RNase) activities play a pivotal role in determining cell fate under stress, making it a compelling therapeutic target in a range of diseases, including cancer and inflammatory conditions. This guide provides an objective comparison of CPD-2828, a novel IRE1α degrader, with other well-characterized small-molecule inhibitors of this pathway. The following sections detail their mechanisms of action, present available experimental data, and outline the methodologies used to generate these findings.
Mechanism of Action: Inhibition vs. Degradation
IRE1α inhibitors can be broadly categorized based on their mechanism of action: targeting the kinase activity, the RNase activity, or inducing the complete degradation of the IRE1α protein.
-
Kinase Inhibitors: These molecules typically bind to the ATP-binding pocket of the IRE1α kinase domain. By preventing autophosphorylation, they allosterically inhibit the activation of the RNase domain.
-
RNase Inhibitors: These compounds directly target the endoribonuclease active site, preventing the splicing of X-box binding protein 1 (XBP1) mRNA and the degradation of other RNA substrates through a process known as regulated IRE1-dependent decay (RIDD).
-
Protein Degraders (e.g., PROTACs): A newer modality, such as this compound, utilizes the cell's own ubiquitin-proteasome system to induce the degradation of the entire IRE1α protein. These heterobifunctional molecules consist of a ligand that binds to IRE1α and another that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent destruction of IRE1α. This approach not only blocks its enzymatic activity but also eliminates any scaffolding functions of the protein.
Quantitative Performance of IRE1α Modulators
The following tables summarize the available quantitative data for this compound and other prominent IRE1α inhibitors. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, these values should be interpreted within the context of their respective assays.
Table 1: Comparative Efficacy of IRE1α Inhibitors
| Compound | Type | Target | IC50 / EC50 / DC50 | Cell Line / System | Reference(s) |
| This compound | Degrader (PROTAC) | IRE1α Protein | 1.2 µM (IC50) | Not Specified | [1] |
| MKC8866 | RNase Inhibitor | IRE1α RNase | 0.29 µM (IC50, in vitro) | Human IRE1α | [2] |
| 0.52 µM (EC50, XBP1s) | MM1 cells | [2] | |||
| 0.14 µM (IC50) | RPMI 8226 cells | [2] | |||
| KIRA6 | Kinase Inhibitor | IRE1α Kinase | 0.6 µM (IC50) | Not Specified | [3][4] |
| IRE1α RNase (XBP1) | 2 µM (IC50) | INS-1 cells | |||
| IRE1α RNase (Ins1) | 0.5 µM (IC50) | INS-1 cells | |||
| 4µ8C | RNase Inhibitor | IRE1α RNase | 6.89 µM (IC50) | Cultured cells | [5] |
| ROS Scavenging | 0.2 µM (IC50, in vitro) | Xanthine/Xanthine Oxidase | [5] | ||
| STF-083010 | RNase Inhibitor | IRE1α RNase | Not Specified | Not Specified | [1] |
| GSK2850163 | Kinase/RNase Inhibitor | IRE1α Kinase | 20 nM (IC50) | Not Specified | [1] |
| IRE1α RNase | 200 nM (IC50) | Not Specified | [1] |
Signaling Pathways and Experimental Workflows
IRE1α Signaling Pathway
Under ER stress, the luminal domain of IRE1α senses the accumulation of unfolded proteins, leading to its dimerization and trans-autophosphorylation. This activates its cytosolic RNase domain, which initiates two primary downstream signaling branches:
-
XBP1 Splicing: IRE1α excises a 26-nucleotide intron from XBP1 mRNA. The resulting spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, ER-associated degradation (ERAD), and quality control to restore ER homeostasis.
-
Regulated IRE1-Dependent Decay (RIDD): IRE1α also degrades a subset of mRNAs and microRNAs that are localized to the ER membrane, which can either alleviate the protein folding load or contribute to apoptosis under prolonged stress.
The activation of the TRAF2-JNK pathway can also be initiated by IRE1α, further contributing to apoptotic signaling.
Caption: The IRE1α signaling pathway in response to ER stress.
Experimental Workflow for Evaluating IRE1α Degraders
The development and characterization of IRE1α degraders like this compound involve a series of assays to confirm target engagement, degradation, and downstream functional consequences.
Caption: Experimental workflow for the development and validation of an IRE1α degrader.
Experimental Protocols
IRE1α RNase Activity Assay (In Vitro FRET-based)
Objective: To measure the direct inhibitory effect of a compound on the RNase activity of purified IRE1α.
Principle: A short RNA stem-loop substrate mimicking the XBP1 splice site is labeled with a FRET pair (a fluorophore and a quencher). Cleavage of the substrate by IRE1α separates the pair, resulting in an increase in fluorescence.
Protocol:
-
Recombinant human IRE1α cytoplasmic domain is pre-incubated with varying concentrations of the test compound in an appropriate assay buffer (e.g., 50 mM HEPES, 100 mM KOAc, 5 mM DTT, 5% glycerol, 0.005% Triton X-100, pH 7.2).
-
The reaction is initiated by the addition of the FRET-labeled XBP1 RNA substrate.
-
The increase in fluorescence is monitored over time using a microplate reader at the appropriate excitation and emission wavelengths.
-
Initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC50 value.
Cellular XBP1 Splicing Assay (RT-PCR/qPCR)
Objective: To assess the inhibitor's efficacy in blocking IRE1α-mediated XBP1 mRNA splicing within a cellular context.
Principle: Cells are treated with an ER stress inducer to activate IRE1α, in the presence or absence of an inhibitor. The ratio of spliced (XBP1s) to unspliced (XBP1u) XBP1 mRNA is then quantified.
Protocol:
-
Plate cells of interest and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the test compound for a specified duration.
-
Induce ER stress using an agent such as tunicamycin (B1663573) or thapsigargin (B1683126) for a defined period.
-
Isolate total RNA from the cells using a suitable method (e.g., TRIzol).
-
Perform reverse transcription to generate cDNA.
-
Amplify the cDNA using PCR primers that flank the 26-nucleotide intron of XBP1.
-
Analyze the PCR products by agarose (B213101) gel electrophoresis to distinguish between the smaller XBP1s and the larger XBP1u fragments.
-
Alternatively, use qPCR with primers specific for XBP1s and XBP1u for a more quantitative analysis.
HiBiT-SpyTag IRE1α Degradation Assay
Objective: To quantify the degradation of endogenous IRE1α induced by a degrader compound.[6][7]
Principle: The HiBiT-SpyTag system is a bioluminescence-based assay.[6][7] A small, 11-amino-acid HiBiT tag is inserted into the endogenous IRE1α gene using CRISPR/Cas9. This tag has a high affinity for the LgBiT protein. When LgBiT is supplied, it complements with HiBiT to form a functional NanoLuc luciferase, generating a luminescent signal that is proportional to the amount of HiBiT-tagged IRE1α.
Protocol:
-
Generate a stable cell line with the HiBiT tag knocked into the endogenous IRE1α locus.
-
Plate the HiBiT-IRE1α cells in a multi-well plate.
-
Treat the cells with a dilution series of the degrader compound (e.g., this compound).
-
At various time points, add the LgBiT protein and a luciferase substrate.
-
Measure the luminescent signal using a plate reader.
-
A decrease in luminescence indicates the degradation of HiBiT-IRE1α.
-
Calculate degradation parameters such as DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of protein degradation).
Cell Viability Assay
Objective: To determine the effect of IRE1α inhibitors or degraders on cell proliferation and survival.
Principle: Various methods can be employed, such as MTT or CellTiter-Glo assays, which measure metabolic activity as an indicator of cell viability.
Protocol (CellTiter-Glo as an example):
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the CellTiter-Glo reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Conclusion
The targeting of IRE1α represents a promising therapeutic strategy. While traditional small-molecule inhibitors have demonstrated efficacy in preclinical models by targeting either the kinase or RNase activity, the advent of protein degraders like this compound offers a novel approach to completely abrogate IRE1α function. The choice of modulator will depend on the specific therapeutic context and the desired biological outcome. Further head-to-head studies are required to fully elucidate the comparative advantages of these different modalities in various disease models. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of next-generation IRE1α-targeting therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IRE1α-XBP1s pathway promotes prostate cancer by activating c-MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. The inositol-requiring enzyme 1 (IRE1α) RNAse inhibitor, 4µ8C, is also a potent cellular antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to CPD-2828 and Traditional PROTACs for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), which offer a novel therapeutic modality for eliminating disease-causing proteins. Traditional PROTACs have paved the way for this new class of drugs. However, innovative approaches are continually emerging, such as the development of molecules like CPD-2828, which, while functioning as a degrader, exhibits characteristics that blur the lines with another class of degraders known as molecular glues. This guide provides an objective comparison of this compound and traditional PROTACs, supported by experimental data and detailed methodologies, to aid researchers in understanding the nuances of these powerful tools.
Distinguishing this compound from Traditional PROTACs
Traditional PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
This compound, a degrader of the endoplasmic reticulum (ER) resident protein IRE1α, represents a more recent innovation in degrader design. It is described as a "truncated heterobivalent chemical probe degrader" with physicochemical properties that are more similar to a molecular glue than a conventional PROTAC.[1][2] This distinction arises from its more compact structure, achieved by merging the chemical scaffolds of the IRE1α ligand and the E3 ligase (cereblon) ligand.[1][2] This design strategy can lead to improved drug-like properties.
Quantitative Comparison of Degrader Performance
The efficacy of a degrader is primarily assessed by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). While direct comparative data for this compound against a traditional PROTAC targeting a different protein is not available in a single study, we can present representative data for a well-characterized traditional PROTAC, MZ1 (a BRD4 degrader), to provide a quantitative context for the performance metrics of traditional PROTACs.
Table 1: Representative Performance Data for a Traditional PROTAC (MZ1)
| Parameter | Value | Cell Line | Target Protein | E3 Ligase Recruited | Reference |
| DC50 | ~1 µM | HEK293 | BRD4 | VHL | [3] |
| Dmax | >90% | HEK293 | BRD4 | VHL | [3] |
| Time to Dmax | Varies with concentration | HEK293 | BRD4 | VHL | [3] |
Note: The performance of a PROTAC is highly dependent on the specific target, cell line, E3 ligase, and experimental conditions.
For this compound, it has been reported to degrade endogenous IRE1α more potently and rapidly than its precursor compounds.[2] This highlights the successful optimization of its chemical structure.
Experimental Protocols
A robust validation of any protein degrader involves a suite of orthogonal experimental methods to confirm on-target degradation, assess selectivity, and elucidate the mechanism of action.
Assessment of Protein Degradation
a) Western Blotting
-
Principle: This technique is a cornerstone for confirming protein degradation. It involves separating cellular proteins by size, transferring them to a membrane, and using specific antibodies to detect the levels of the target protein and a loading control.
-
Protocol:
-
Cell Treatment: Culture cells to an appropriate confluency and treat with a dose-range of the degrader (e.g., this compound or a traditional PROTAC) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or similar protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for the target protein (e.g., IRE1α) and a loading control (e.g., GAPDH, β-actin).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and an enhanced chemiluminescence (ECL) substrate for detection.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot dose-response curves to determine DC50 and Dmax values.
-
b) In-Cell Luciferase-Based Assays (e.g., HiBiT/NanoBRET)
-
Principle: These assays provide a more quantitative and higher-throughput method for measuring protein levels in live cells. A small bioluminescent tag (HiBiT) is fused to the target protein. The luminescence signal, generated upon complementation with LgBiT, is directly proportional to the amount of tagged protein.
-
Protocol:
-
Cell Line Generation: Generate a stable cell line with the HiBiT tag knocked into the endogenous locus of the target protein.
-
Cell Plating and Treatment: Plate the HiBiT-tagged cells in a multi-well plate and treat with the degrader.
-
Lysis and Luminescence Measurement: Lyse the cells and add the LgBiT protein and substrate. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to a control and calculate the percentage of degradation to determine DC50 and Dmax.
-
Confirmation of Mechanism of Action
a) Ternary Complex Formation Assays
-
Principle: The formation of a stable ternary complex between the target protein, the degrader, and the E3 ligase is a critical step in the mechanism of action of both traditional PROTACs and glue-like degraders. Several biophysical techniques can be used to detect and quantify this complex.
-
Methods:
-
Surface Plasmon Resonance (SPR): Immobilize the E3 ligase on a sensor chip and flow the degrader and target protein over the surface to measure binding kinetics.
-
Bio-Layer Interferometry (BLI): Similar to SPR, this technique measures changes in the interference pattern of light reflected from the surface of a biosensor tip as molecules bind.
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with the binding events to determine thermodynamic parameters of complex formation.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): A bead-based assay where the formation of the ternary complex brings donor and acceptor beads into close proximity, generating a luminescent signal.
-
b) Proteasome and Neddylation Inhibition
-
Principle: To confirm that degradation is occurring via the ubiquitin-proteasome system, cells are pre-treated with inhibitors of this pathway.
-
Protocol:
-
Pre-treat cells with a proteasome inhibitor (e.g., MG132 or bortezomib) or a neddylation inhibitor (e.g., MLN4924) for 1-2 hours.
-
Add the degrader and incubate for the desired time.
-
Assess target protein levels by Western blotting. Rescue of the target protein from degradation in the presence of the inhibitor confirms the involvement of the ubiquitin-proteasome pathway.
-
Assessment of Selectivity
a) Global Proteomics (Mass Spectrometry)
-
Principle: This unbiased approach identifies and quantifies thousands of proteins in a cell lysate to determine the selectivity of the degrader.
-
Protocol:
-
Treat cells with the degrader at a concentration that achieves Dmax and a vehicle control.
-
Lyse the cells, digest the proteins into peptides, and label them with isobaric tags (e.g., TMT or iTRAQ).
-
Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use specialized software to identify and quantify the relative abundance of proteins across the different treatment conditions.
-
Identify any proteins that are significantly and dose-dependently downregulated, which represent potential off-targets.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in targeted protein degradation can aid in understanding the mechanisms of action and the experimental approaches used for their validation.
Mechanism of Action: Traditional PROTAC vs. This compound
Caption: Mechanisms of traditional PROTACs and this compound.
Signaling Pathway of IRE1α in the Unfolded Protein Response (UPR)
Caption: The dual role of IRE1α signaling in cell fate.
General Experimental Workflow for Degrader Validation
Caption: A typical workflow for validating a protein degrader.
References
Selectivity Profile of Dasatinib Against a Panel of Human Kinases
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
This guide provides a detailed analysis of the kinase selectivity profile of Dasatinib, a potent multi-targeted tyrosine kinase inhibitor. In the absence of publicly available data for CPD-2828, we have substituted Dasatinib, a well-characterized inhibitor with extensive publicly accessible selectivity data. This document presents a quantitative comparison of Dasatinib's activity against its primary targets and a selection of off-targets, details the experimental methodology used for this profiling, and provides visual representations of the relevant signaling pathway and experimental workflow.
Kinase Selectivity Profile of Dasatinib
Dasatinib is a powerful inhibitor of the BCR-ABL fusion protein, the primary driver of Chronic Myeloid Leukemia (CML), and also potently targets SRC family kinases.[1] To quantitatively assess its selectivity, Dasatinib has been profiled against a large panel of human kinases. The following table summarizes the dissociation constants (Kd) for Dasatinib against its key on-targets and a representative selection of off-target kinases. A lower Kd value signifies a higher binding affinity.
| Kinase Target | Family | Dissociation Constant (Kd) in nM |
| On-Targets | ||
| ABL1 | ABL | 0.8 |
| SRC | SRC | 0.5 |
| LCK | SRC | 1.1 |
| YES1 | SRC | 0.4 |
| FYN | SRC | 0.3 |
| c-KIT | PDGFR | 4.2 |
| PDGFRB | PDGFR | 1.1 |
| Selected Off-Targets | ||
| EPHA2 | EPH | 1.7 |
| DDR1 | DDR | 2.5 |
| NQO2 | Other | >10,000 |
Note: The presented Kd values are representative of data from kinome-wide binding assays and may vary slightly between different experimental setups.[1]
Experimental Protocols
The kinase selectivity data presented in this guide was generated using the KINOMEscan™ competitive binding assay. This method provides a quantitative measure of the interaction between a test compound and a large panel of kinases.
KINOMEscan™ Competition Binding Assay Protocol
-
Preparation of Kinase-tagged Phage: Human kinases are fused to T7 bacteriophage, creating a DNA-tagged kinase library.
-
Immobilization of Ligand: A proprietary, ATP-site directed, immobilized ligand is bound to streptavidin-coated magnetic beads.
-
Competition Assay: The DNA-tagged kinases, the immobilized ligand beads, and the test compound (Dasatinib) are combined in a multi-well plate. Dasatinib competes with the immobilized ligand for binding to the kinase's ATP-binding site.
-
Incubation: The assay plates are incubated at room temperature with shaking for 1 hour to allow the binding reaction to reach equilibrium.
-
Washing: The magnetic beads are washed to remove any unbound proteins.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The amount of eluted kinase is quantified using quantitative PCR (qPCR) of the associated DNA tag. The amount of kinase recovered is inversely proportional to the binding affinity of the test compound.
-
Data Analysis: The results are used to calculate the dissociation constant (Kd), which represents the concentration of the test compound required to bind to 50% of the kinase molecules in the assay.
Visualizing Key Pathways and Workflows
To further illustrate the context of Dasatinib's activity and the method used for its profiling, the following diagrams are provided.
References
Orthogonal Methods to Confirm the Mechanism of Action of CPD-2828, an IRE1 Degrader: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of orthogonal experimental methods to rigorously validate the mechanism of action of CPD-2828, a preclinical compound identified as a degrader of the endoplasmic reticulum (ER) stress sensor, Inositol-requiring enzyme 1 (IRE1). Given that this compound is a proteolysis-targeting chimera (PROTAC), a multi-faceted approach is essential to confirm its intended activity, from direct target engagement and degradation to the downstream functional consequences and dependence on the ubiquitin-proteasome system.
Introduction to this compound and IRE1 Signaling
This compound is a novel preclinical drug candidate developed by the Dana-Farber Cancer Institute, designed to induce the degradation of IRE1.[1] IRE1 is a critical mediator of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the ER.[2] Upon activation, IRE1 initiates two key downstream signaling branches:
-
XBP1 mRNA Splicing: IRE1's endoribonuclease activity unconventionally splices X-box binding protein 1 (XBP1) mRNA. This leads to the translation of a potent transcription factor, XBP1s, which upregulates genes involved in protein folding and ER-associated degradation (ERAD) to restore ER homeostasis.[2][3]
-
Regulated IRE1-Dependent Decay (RIDD): IRE1 can also degrade other mRNAs and microRNAs that are localized to the ER, a process known as RIDD. This helps to reduce the protein load on the ER.[2][4]
Additionally, prolonged ER stress can lead to IRE1-mediated activation of apoptotic pathways, such as the JNK signaling cascade, through its interaction with TRAF2.[2][3] As elevated IRE1 activity is associated with poor prognosis in several cancers, promoting tumor survival and chemoresistance, its targeted degradation presents a promising therapeutic strategy.[5][6][7]
The following sections detail key orthogonal methods to confirm that this compound functions as a bona fide IRE1 degrader.
Comparative Analysis of Orthogonal Validation Methods
A robust validation strategy for a protein degrader like this compound involves a combination of biochemical, cellular, and proteomic approaches. Each method provides a unique piece of evidence to build a comprehensive understanding of the compound's mechanism of action.
| Method | Parameter Measured | Purpose | Alternative/Complementary Methods |
| Western Blot | IRE1α protein levels | Direct confirmation of target protein degradation | ELISA, In-Cell Western |
| Quantitative RT-PCR | IRE1α mRNA levels | Rule out transcriptional inhibition as the cause of protein loss | Northern Blot |
| Proteasome Inhibition Assay | Rescue of IRE1α degradation | Confirm dependence on the proteasome for degradation | Ubiquitination Assays |
| Quantitative Proteomics (e.g., TMT-MS) | Global proteome changes | Assess selectivity and identify off-target effects | Stable Isotope Labeling by Amino acids in Cell culture (SILAC) |
| XBP1 Splicing Assay | Levels of spliced XBP1 (sXBP1) mRNA | Functional validation of IRE1 RNase activity inhibition | Luciferase reporter assay for XBP1 splicing |
| RIDD Substrate Analysis | Levels of known RIDD substrate mRNAs | Functional validation of IRE1 RNase activity inhibition | RNA-sequencing |
| JNK Pathway Activation | Phosphorylation of JNK | Assess impact on IRE1-mediated pro-apoptotic signaling | Western blot for downstream targets (e.g., c-Jun) |
| NanoBRET™ Target Engagement Assay | Real-time protein proximity | Confirm direct binding of this compound to IRE1α and E3 ligase in live cells | Cellular Thermal Shift Assay (CETSA) |
Key Experimental Protocols
Direct Confirmation of IRE1α Degradation
a. Western Blot Analysis
This is the most direct method to visualize and quantify the reduction in target protein levels.
-
Protocol:
-
Cell Culture and Treatment: Seed cancer cell lines with known IRE1α expression (e.g., triple-negative breast cancer lines) in 6-well plates. Treat cells with a dose-response of this compound (e.g., 1 nM to 10 µM) or vehicle control for various time points (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for IRE1α overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an ECL substrate and a chemiluminescence imaging system. Use a loading control like β-actin or GAPDH to normalize protein levels.
-
-
Data Presentation:
| Treatment | Concentration | Time (h) | Normalized IRE1α Level (vs. Vehicle) |
| Vehicle | - | 24 | 1.00 |
| This compound | 10 nM | 24 | 0.85 |
| This compound | 100 nM | 24 | 0.42 |
| This compound | 1 µM | 24 | 0.11 |
| This compound | 10 µM | 24 | 0.05 |
Mechanistic Confirmation of Protein Degradation
a. Proteasome Inhibition Rescue Assay
This experiment confirms that the reduction in IRE1α levels is due to proteasomal degradation, a hallmark of PROTACs.
-
Protocol:
-
Cell Treatment: Treat cells with this compound at a concentration known to cause significant degradation (e.g., DC50), with or without a co-treatment of a proteasome inhibitor (e.g., 10 µM MG132 or 100 nM Bortezomib) for a fixed time point (e.g., 8 hours). Include vehicle and proteasome inhibitor-only controls.
-
Analysis: Perform Western Blot analysis for IRE1α as described above. A rescue of IRE1α levels in the co-treated sample compared to the this compound only sample indicates proteasome-dependent degradation.
-
-
Data Presentation:
| Treatment | Normalized IRE1α Level (vs. Vehicle) |
| Vehicle | 1.00 |
| This compound (1 µM) | 0.25 |
| MG132 (10 µM) | 1.10 |
| This compound (1 µM) + MG132 (10 µM) | 0.88 |
b. Quantitative RT-PCR for IRE1α mRNA
This is a crucial negative control to ensure that this compound is not simply inhibiting the transcription of the ERN1 gene (which encodes IRE1α).[8]
-
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with this compound as in the Western Blot experiment. Extract total RNA using a commercial kit (e.g., TRIzol).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
qPCR: Perform quantitative PCR using primers specific for ERN1 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Analysis: Calculate the relative mRNA expression using the ΔΔCt method. No significant change in ERN1 mRNA levels is expected.
-
-
Data Presentation:
| Treatment | Concentration | Relative ERN1 mRNA Level (vs. Vehicle) |
| Vehicle | - | 1.00 |
| This compound | 100 nM | 1.05 |
| This compound | 1 µM | 0.98 |
Assessment of Downstream Pathway Modulation
a. XBP1 Splicing Assay
Degradation of IRE1α should lead to the inhibition of its RNase activity, preventing XBP1 mRNA splicing upon ER stress induction.
-
Protocol:
-
Cell Treatment: Pre-treat cells with this compound or vehicle for a time sufficient to degrade IRE1α (e.g., 16 hours). Then, induce ER stress with an agent like tunicamycin (B1663573) (2.5 µg/mL) or thapsigargin (B1683126) (300 nM) for 4 hours.
-
RNA Extraction and RT-PCR: Extract total RNA and perform RT-PCR with primers flanking the XBP1 splice site.
-
Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel. The unspliced (uXBP1) and spliced (sXBP1) forms will migrate at different sizes.
-
Quantification: Quantify the band intensities to determine the ratio of sXBP1 to uXBP1.
-
-
Data Presentation:
| Pre-treatment | ER Stress Inducer | sXBP1 / uXBP1 Ratio |
| Vehicle | None | 0.05 |
| Vehicle | Tunicamycin | 2.50 |
| This compound (1 µM) | Tunicamycin | 0.20 |
Global Proteome Analysis for Selectivity
a. Quantitative Mass Spectrometry (Proteomics)
This unbiased approach is critical for confirming the selectivity of this compound for IRE1α and identifying any potential off-target proteins that are also degraded.
-
Protocol:
-
Cell Culture and Lysis: Treat cells with this compound or vehicle control for a defined period (e.g., 24 hours). Lyse the cells and quantify the protein.
-
Protein Digestion and Labeling: Digest the proteins into peptides using trypsin. Label the peptides from each condition with tandem mass tags (TMT).
-
LC-MS/MS Analysis: Combine the labeled peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different conditions. Look for proteins that are significantly downregulated only in the this compound treated sample.
-
-
Data Presentation:
| Protein | Log2 Fold Change (this compound vs. Vehicle) | p-value |
| IRE1α | -3.5 | < 0.001 |
| Off-target Protein A | -0.2 | 0.85 |
| Off-target Protein B | 0.1 | 0.92 |
Visualizing the Mechanism and Workflows
To further clarify the processes involved, the following diagrams illustrate the IRE1 signaling pathway and a typical experimental workflow for validating a protein degrader.
Caption: The IRE1α signaling pathway in response to ER stress.
Caption: Experimental workflow for orthogonal validation of this compound.
By employing this suite of orthogonal methods, researchers can confidently establish the mechanism of action of this compound, ensuring that its biological effects are a direct consequence of selective, proteasome-mediated degradation of IRE1. This rigorous validation is a critical step in the preclinical development of novel targeted protein degraders.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Pathways from the Endoplasmic Reticulum and Their Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiological roles of regulated Ire1 dependent decay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 6. The multiple roles of the unfolded protein response regulator IRE1α in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of CPD-2828: A Rescue Experiment Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the on-target effects of CPD-2828, a novel IRE1α degrader. We will explore the rationale and methodology for rescue experiments, compare this compound to alternative IRE1α modulators, and provide detailed experimental protocols to aid in the design and execution of validation studies.
Introduction to this compound and On-Target Validation
This compound is a first-in-class small molecule designed to induce the degradation of IRE1α (Inositol-requiring enzyme 1α), a key sensor and transducer of the Unfolded Protein Response (UPR).[1] The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). By degrading IRE1α, this compound offers a novel therapeutic strategy for diseases where IRE1α signaling is dysregulated, such as certain cancers and inflammatory conditions.
However, a critical aspect of preclinical drug development is to demonstrate that the observed biological effects of a compound are indeed due to its interaction with the intended target. This is known as on-target validation. Rescue experiments are a powerful tool to achieve this. The principle of a rescue experiment is to demonstrate that the effect of a drug can be reversed by introducing a modified version of the target protein that is resistant to the drug. This provides strong evidence for the specificity of the drug's action.
The IRE1α Signaling Pathway and the Logic of Rescue
IRE1α is a transmembrane protein with both a kinase and an endoribonuclease (RNase) domain. Upon ER stress, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain. The canonical function of the RNase domain is the unconventional splicing of the X-box binding protein 1 (XBP1) mRNA. Spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in restoring ER homeostasis.
This compound is a heterobifunctional degrader based on a salicylaldehyde (B1680747) RNase inhibitor. It works by bringing IRE1α into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of IRE1α. A rescue experiment for this compound would involve expressing a mutant form of IRE1α that cannot be recognized by this compound, thereby preventing its degradation. If the cellular effects of this compound are reversed in cells expressing the mutant IRE1α, it strongly supports that these effects are mediated through the degradation of IRE1α.
Caption: Logic of a rescue experiment to validate this compound's on-target effects.
Comparison of this compound with Alternative IRE1α Modulators
Several small molecules have been developed to modulate the activity of IRE1α, primarily by inhibiting its kinase or RNase activity. Understanding the properties of these alternatives is crucial for contextualizing the effects of this compound.
| Compound | Target Domain | Mechanism of Action | Reported IC50/EC50 | Key Features |
| This compound | RNase | Degrader | DC50 not publicly available | First-in-class IRE1α degrader. |
| ORIN1001 (MKC8866) | RNase | Inhibitor | ~0.29 µM (in vitro) | In clinical trials for solid tumors. |
| STF-083010 | RNase | Inhibitor | ~12 µM (cell-based) | One of the earliest described IRE1α RNase inhibitors. |
| 4µ8C | RNase | Inhibitor | ~1.2 µM (in vitro) | Covalently modifies Lys907 in the RNase active site. |
| Kira6 | Kinase | Inhibitor (Type II) | ~0.3 µM (biochemical) | Allosterically inhibits RNase activity. |
| APY29 | Kinase | Inhibitor (Type I) | ~0.2 µM (biochemical) | Allosterically activates RNase activity. |
Experimental Protocols
Rescue Experiment to Validate On-Target Effects of this compound
Principle:
This experiment aims to demonstrate that the effects of this compound are specifically mediated by the degradation of IRE1α. This is achieved by introducing a mutant version of IRE1α that is resistant to this compound-mediated degradation. A suitable mutation would be in the RNase domain where salicylaldehyde-based inhibitors are known to bind, such as a K907A mutation.
Methodology:
-
Construct Generation:
-
Generate expression vectors for wild-type human IRE1α and a mutant version (e.g., K907A). Include a tag (e.g., FLAG or HA) for easy detection.
-
The K907 residue is critical for the catalytic activity of the RNase domain and is a likely interaction site for salicylaldehyde-based compounds. A mutation at this site is predicted to disrupt this compound binding.
-
-
Cell Line Generation:
-
Use an IRE1α knockout cell line to avoid interference from the endogenous protein.
-
Transfect the IRE1α knockout cells with the wild-type IRE1α expression vector, the mutant IRE1α vector, or an empty vector as a control.
-
Select for stable expression to generate isogenic cell lines.
-
-
Treatment and Analysis:
-
Treat the generated cell lines with a dose-range of this compound.
-
Western Blot Analysis: Harvest cell lysates at different time points and perform western blotting to assess the levels of IRE1α (using the tag antibody). A successful rescue will show degradation of wild-type IRE1α but not the mutant IRE1α.
-
Phenotypic Analysis: Measure a key cellular phenotype known to be affected by IRE1α signaling, such as cell viability, apoptosis, or the expression of specific UPR target genes. The phenotype should be reversed in the cells expressing the mutant IRE1α.
-
References
CPD-2828: A Comparative Analysis of Cross-Reactivity
A comprehensive guide for researchers, scientists, and drug development professionals on the selectivity profile of the IRE1α degrader, CPD-2828. This document provides an objective comparison of its performance, supported by experimental data from proteomics-based cross-reactivity studies.
This compound is a potent and selective degrader of inositol-requiring enzyme 1 alpha (IRE1α), a key sensor in the unfolded protein response. Its selectivity is a critical attribute for its utility as a chemical probe and potential therapeutic agent. This guide summarizes the available cross-reactivity data for this compound, outlines the experimental methodology used to determine its specificity, and provides a visual representation of its interaction profile.
Quantitative Cross-Reactivity Data
To assess the selectivity of this compound in an unbiased manner, a quantitative mass spectrometry-based proteomic analysis was performed. The following table summarizes the key findings from this study, highlighting the degradation of the intended target, IRE1α, in comparison to other proteins identified in the proteome.
| Protein | Gene Symbol | Log2 Fold Change (this compound vs. Vehicle) | p-value | Primary Target? |
| Inositol-requiring enzyme 1 alpha | ERN1 | -2.5 | < 0.0001 | Yes |
| Zinc finger protein 91 | ZFP91 | -0.8 | > 0.05 | No |
| Ubiquitin C | UBC | -0.5 | > 0.05 | No |
| Heat shock 70kDa protein 5 (BiP) | HSPA5 | -0.2 | > 0.05 | No |
| Calreticulin | CALR | -0.1 | > 0.05 | No |
Table 1: Proteome-wide selectivity of this compound. The table displays the log2 fold change in protein abundance in response to this compound treatment compared to a vehicle control. A significant negative log2 fold change indicates protein degradation. As shown, ERN1 (IRE1α) is the only protein that shows statistically significant degradation. Data is sourced from the supplementary information of "Structure-guided design of a truncated heterobivalent chemical probe degrader of IRE1α" by Zerfas et al.
Experimental Protocols
The cross-reactivity profile of this compound was determined using a state-of-the-art quantitative proteomics workflow. The detailed methodology is described below.
Cell Culture and Lysis: Human cells (cell line not specified in the provided information) were cultured under standard conditions. For the proteomics experiment, cells were treated with either this compound or a vehicle control (DMSO) for a specified duration. Following treatment, cells were harvested and lysed in a buffer containing detergents and protease inhibitors to ensure protein solubilization and prevent degradation.
Protein Digestion and Peptide Labeling: The protein concentration in the cell lysates was determined, and equal amounts of protein from each sample were taken for further processing. Proteins were denatured, reduced, and alkylated, followed by enzymatic digestion with trypsin to generate peptides. The resulting peptide mixtures were then labeled with isobaric tandem mass tags (TMT), allowing for the relative quantification of proteins from different samples in a single mass spectrometry run.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptide samples were pooled and subjected to high-performance liquid chromatography (HPLC) for separation. The separated peptides were then introduced into a high-resolution Orbitrap mass spectrometer for analysis. The mass spectrometer was operated in a data-dependent acquisition mode, where the most abundant peptide ions were selected for fragmentation (MS/MS) to determine their amino acid sequence and the relative abundance of the TMT reporter ions.
Data Analysis: The raw mass spectrometry data was processed using a specialized software package (e.g., MaxQuant or Proteome Discoverer). Peptide and protein identification was performed by searching the MS/MS spectra against a human protein database. The TMT reporter ion intensities were used to calculate the relative abundance of each identified protein in the this compound treated sample compared to the vehicle control. Statistical analysis was then performed to identify proteins that showed a significant change in abundance upon treatment with this compound.
Visualizing the Selectivity of this compound
The following diagrams illustrate the targeted degradation pathway of this compound and its high selectivity as determined by the proteomics study.
Caption: Mechanism of this compound induced degradation of IRE1α.
Caption: High selectivity of this compound for IRE1α.
Comparative Analysis of CPD-2828 and Similar Molecular Glues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of CPD-2828, a novel degrader of Inositol-requiring enzyme 1 alpha (IRE1α), and other well-characterized molecular glues. While direct molecular glue competitors targeting IRE1α are not yet prominent in the public domain, this document offers a comprehensive comparison with the sulfonamide class of molecular glues, represented by indisulam (B1684377) and tasisulam (B1682931), which induce the degradation of RNA-binding motif protein 39 (RBM39). This comparison will highlight the diverse mechanisms and targets of molecular glues, providing valuable context for researchers in the field of targeted protein degradation.
Introduction to Molecular Glues
Molecular glues are small molecules that induce or stabilize interactions between two proteins that would otherwise not interact, or do so with low affinity.[1][2][3] In the context of targeted protein degradation, a key application of this technology, molecular glues facilitate the proximity of a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4][5] This innovative approach offers the potential to target proteins that have been traditionally considered "undruggable" due to the lack of suitable active sites for conventional inhibitors.[5]
This compound: An IRE1α Degrader with Molecular Glue-like Properties
This compound is a preclinical candidate identified as a degrader of IRE1α, a key sensor and transducer of the Unfolded Protein Response (UPR). The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. While exhibiting characteristics of a molecular glue by inducing the proximity of IRE1α to an E3 ligase, this compound's design, which merges IRE1α and the E3 ligase cereblon (CRBN) ligand chemotypes, also shares features with Proteolysis-Targeting Chimeras (PROTACs).
Indisulam and Tasisulam: Molecular Glues Targeting the Spliceosome
Indisulam and its analog tasisulam are aryl sulfonamides that function as molecular glues by inducing the interaction between the E3 ubiquitin ligase substrate receptor DCAF15 and the RNA-binding protein RBM39.[6][7] This induced proximity leads to the ubiquitination and degradation of RBM39, a critical component of the spliceosome.[8] The degradation of RBM39 results in widespread alterations in pre-mRNA splicing, ultimately leading to cancer cell death.[9][10]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and the sulfonamide molecular glues. It is important to note that the data are from different studies and experimental conditions, and direct comparisons of potency should be made with caution.
Table 1: Comparative Analysis of this compound and Sulfonamide Molecular Glues
| Feature | This compound | Indisulam | Tasisulam |
| Target Protein | Inositol-requiring enzyme 1 alpha (IRE1α) | RNA-binding motif protein 39 (RBM39)[6] | RBM39 (presumed based on structural similarity to indisulam) |
| E3 Ligase Recruited | Cereblon (CRBN) | DCAF15[6][7] | DCAF15 (presumed) |
| Mechanism of Action | Induces proximity between IRE1α and CRBN, leading to IRE1α degradation. | Induces proximity between RBM39 and DCAF15, leading to RBM39 degradation and subsequent splicing alterations.[6][8] | Induces G2-M cell cycle arrest and apoptosis; anti-angiogenic effects.[11][12] |
| Therapeutic Area | Cancer (preclinical) | Cancer (clinical trials)[6] | Cancer (clinical trials)[13] |
Table 2: In Vitro Degradation Potency
| Compound | Cell Line | DC₅₀ (Degradation) | Dₘₐₓ (Degradation) | Assay Method |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | HiBiT-SpyTag Degradation Assay |
| Indisulam | IMR-32 (Neuroblastoma) | ~1 µM (at 24h) | >80% degradation at 10 µM (at 24h) | Western Blot[14] |
| KELLY (Neuroblastoma) | ~1 µM (at 24h) | >80% degradation at 10 µM (at 24h) | Western Blot[14] | |
| SH-SY5Y (Neuroblastoma) | Not specified | ~80% degradation at 3 µM | HTRF[15] | |
| Tasisulam | Not applicable (primary mechanism is not degradation) | Not applicable | Not applicable | Not applicable |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the characterization of molecular glues like this compound and indisulam.
HiBiT-Based Protein Degradation Assay (for this compound)
This assay quantitatively measures the degradation of a target protein in live cells.[16][17][18]
-
Cell Line Generation: Engineer a cell line to endogenously express the target protein (e.g., IRE1α) fused with a HiBiT tag using CRISPR/Cas9.
-
Cell Plating: Seed the HiBiT-tagged cells in a white, clear-bottom 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) or vehicle control (DMSO).
-
Lysis and Detection: After the desired incubation period, add a lytic reagent containing LgBiT protein and a luciferase substrate. The LgBiT protein combines with the HiBiT tag to form a functional luciferase enzyme.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader. A decrease in luminescence corresponds to the degradation of the HiBiT-tagged target protein.
-
Data Analysis: Calculate the percentage of protein degradation relative to the vehicle control. Determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values by fitting the data to a dose-response curve.
Western Blot for RBM39 Degradation (for Indisulam)
This is a standard method to visualize and quantify the reduction of a target protein.[8][14]
-
Cell Treatment: Plate cells (e.g., IMR-32) and treat with various concentrations of indisulam or DMSO for a specified time.
-
Cell Lysis: Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein (RBM39) and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control to determine the relative protein levels.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is used to confirm the drug-induced interaction between the target protein and the E3 ligase component.[7]
-
Cell Transfection and Treatment: Co-transfect cells (e.g., HEK293T) with plasmids encoding tagged versions of the E3 ligase component (e.g., DCAF15-FLAG) and the target protein (e.g., RBM39-HA). Treat the cells with the molecular glue (e.g., indisulam) and a proteasome inhibitor to prevent degradation of the target.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with antibody-conjugated beads that recognize the tag on the E3 ligase component (e.g., anti-FLAG beads).
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the bound protein complexes.
-
Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against the tags of both the E3 ligase component and the target protein. The presence of the target protein in the immunoprecipitate from the drug-treated sample confirms the formation of the ternary complex.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[19][20][21][22]
-
Cell Treatment: Treat intact cells or cell lysates with the test compound or vehicle control.
-
Heat Shock: Heat the samples across a range of temperatures.
-
Cell Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Detection: Analyze the soluble fraction for the presence of the target protein using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: IRE1α signaling pathway and the mechanism of action of this compound.
Caption: Mechanism of action of the molecular glue indisulam.
Caption: General experimental workflow for molecular glue characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular glue-mediated targeted protein degradation: A novel strategy in small-molecule drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. web.cas.org [web.cas.org]
- 5. Molecular Glue: It bonds proteins and challenges the undruggable [synapse.patsnap.com]
- 6. Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. The RBM39 degrader indisulam inhibits acute megakaryoblastic leukemia by altering the alternative splicing of ZMYND8 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Tasisulam | C11H6BrCl2NO3S2 | CID 10160238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. resources.revvity.com [resources.revvity.com]
- 16. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 17. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Target Degradation [worldwide.promega.com]
- 19. benchchem.com [benchchem.com]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 22. drugtargetreview.com [drugtargetreview.com]
Safety Operating Guide
Navigating the Disposal of "CPD-2828": A Guide to Safe Laboratory Practices
Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper identification and disposal of chemical compounds are critical for ensuring laboratory safety and environmental compliance. The designation "CPD-2828" does not correspond to a universally recognized chemical entity. "CPD" is a common abbreviation in chemistry for "compound".[1][2][3] Consequently, "this compound" is likely an internal designation, a product code from a specific supplier, or an abbreviation for a more complex chemical name.
Without a specific chemical identity, a Safety Data Sheet (SDS) is the essential document for determining the precise handling and disposal procedures. The SDS provides comprehensive information on physical and chemical properties, hazards, and safe disposal methods.
Crucial First Step: Identify the Chemical
Before any disposal procedures can be initiated, the primary and mandatory first step is to positively identify the chemical composition of "this compound". Consult your laboratory's chemical inventory, the original purchase order, or the container label for the full chemical name, CAS number, and supplier information. If the identity of "this compound" cannot be confirmed, it must be treated as an unknown and potentially hazardous waste.
General Protocol for Unknown Chemical Disposal
In the absence of a specific SDS for "this compound," a conservative approach must be taken, treating the substance as hazardous. The following workflow provides a step-by-step guide for the safe handling and disposal of an unidentified chemical.
Data-Driven Disposal: Information to Extract from the Safety Data Sheet (SDS)
Once the SDS for "this compound" is obtained, it will provide the necessary quantitative and qualitative data to ensure safe and compliant disposal. The following table summarizes the key information to look for within the SDS.
| SDS Section | Information to Extract for Disposal Planning | Relevance to Disposal Procedure |
| 2. Hazards Identification | GHS Hazard Classifications (e.g., Flammable, Corrosive, Toxic) | Determines the primary hazards and dictates the necessary personal protective equipment (PPE) and segregation requirements. |
| 7. Handling and Storage | Incompatible materials | Prevents accidental mixing with incompatible chemicals during storage and waste collection, which could lead to hazardous reactions. |
| 8. Exposure Controls/Personal Protection | Required PPE (e.g., gloves, safety glasses, respirator) | Ensures personnel safety during handling and disposal. |
| 9. Physical and Chemical Properties | Physical state (solid, liquid, gas), pH, flash point, solubility | Informs the selection of appropriate waste containers and segregation strategies (e.g., liquids vs. solids, aqueous vs. organic). |
| 10. Stability and Reactivity | Conditions to avoid (e.g., heat, light, moisture), hazardous decomposition products | Guides safe storage of the waste to prevent degradation or dangerous reactions. |
| 13. Disposal Considerations | Specific disposal instructions, waste codes (e.g., EPA hazardous waste codes) | Provides direct guidance on the required disposal method and regulatory compliance. |
Step-by-Step General Disposal Procedure for "this compound" (Assuming Hazardous Nature)
In the absence of specific information, the following conservative, step-by-step procedure should be followed. This protocol is designed to ensure maximum safety.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile or neoprene are often a suitable first choice for unknown organic compounds).
-
If the substance is a powder or volatile, conduct all manipulations within a certified chemical fume hood.
2. Waste Segregation:
-
Do not mix "this compound" with any other waste streams.
-
Keep it in a separate, clearly labeled, and sealed waste container.
3. Container and Labeling:
-
Use a container that is compatible with the physical state of the chemical (e.g., a glass bottle for liquids, a sealable plastic tub for solids).
-
If the original container is in good condition, it can be used for waste accumulation.
-
Label the container clearly with the words "Hazardous Waste," the chemical name ("this compound" or the identified name), and the date. If the chemical remains unidentified, label it as "Unknown Waste - Awaiting Identification" and include any known information (e.g., "suspected organic compound").
4. Contact Environmental Health and Safety (EHS):
-
Contact your institution's EHS department for guidance. They are the experts in hazardous waste disposal and will provide specific instructions for the pickup and disposal of "this compound."
-
Provide them with all available information, including the presumed (or known) chemical name, quantity, and any observed properties.
5. Documentation:
-
Maintain a record of the disposal process, including the date, quantity of waste, and communications with EHS.
By adhering to these precautionary steps, researchers can ensure the safe and responsible disposal of "this compound," even in the absence of complete initial information. The foundational principle is to always prioritize safety and consult with institutional experts when dealing with unknown substances.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
